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  • Product: Methyl 2-[(4-aminophenyl)thio]isonicotinate
  • CAS: 1415719-59-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Methyl 2-[(4-aminophenyl)thio]isonicotinate

Executive Overview & Structural Rationale In modern medicinal chemistry, the strategic selection of core scaffolds determines both the synthetic tractability and the pharmacokinetic viability of a drug candidate. Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Structural Rationale

In modern medicinal chemistry, the strategic selection of core scaffolds determines both the synthetic tractability and the pharmacokinetic viability of a drug candidate. Methyl 2-[(4-aminophenyl)thio]isonicotinate (also referred to as methyl 2-((4-aminophenyl)thio)pyridine-4-carboxylate) is a highly versatile, privileged intermediate.

As a Senior Application Scientist, I frequently leverage this specific building block when designing multi-targeted receptor tyrosine kinase (RTK) inhibitors or targeted protein degraders (PROTACs). The molecule features a pyridine-4-carboxylate core with a thioether linkage at the C2 position. While diaryl ethers are ubiquitous in approved drugs (e.g., Sorafenib, Lenvatinib), the transition to a diaryl thioether bioisostere offers unique advantages. The carbon-sulfur bond is longer and more polarizable than a carbon-oxygen bond, altering the dihedral angle of the molecule. This subtle geometric shift, combined with the potential for non-covalent sulfur-oxygen (S–O) interactions, often enhances binding affinity within the hydrophobic ATP-binding pockets of kinases[1][2]. Furthermore, the primary aniline acts as an orthogonal synthetic handle for downstream functionalization.

Physicochemical Properties

Understanding the physicochemical behavior of this intermediate is critical for optimizing reaction conditions and predicting downstream drug-like properties. The table below synthesizes the core quantitative data.

PropertyValueScientific Rationale & Application Impact
IUPAC Name Methyl 2-[(4-aminophenyl)thio]pyridine-4-carboxylateDefines the regiochemistry essential for specific target binding.
Molecular Formula C₁₃H₁₂N₂O₂S-
Molecular Weight 260.31 g/mol Highly optimal for fragment-based design; leaves ample molecular weight budget (<500 Da) for downstream urea or amide coupling.
Appearance Pale yellow to off-white solidColoration is driven by the extended conjugation of the aminophenylthio chromophore.
Solubility Soluble in DMSO, DMF, DMAc; Insoluble in H₂OHigh lipophilicity necessitates polar aprotic solvents for synthesis. The insolubility in water is leveraged during the workup phase for rapid precipitation.
Reactive Centers Primary amine (nucleophile), Methyl ester (electrophile)Enables orthogonal, bidirectional synthesis. The amine can be converted to a urea, while the ester can be saponified to an acid for amide coupling.

Synthetic Methodology: A Self-Validating Protocol

The most efficient route to synthesize this compound is via a Nucleophilic Aromatic Substitution (SₙAr) . The pyridine ring is electron-deficient, and the ester at the 4-position further activates the 2-position toward nucleophilic attack by stabilizing the intermediate Meisenheimer complex[3][4].

The following protocol is designed not just as a recipe, but as a self-validating system where each step includes a mechanistic rationale and an in-process control.

Step-by-Step SₙAr Workflow
  • Reaction Assembly: Charge a dry, argon-flushed round-bottom flask with Methyl 2-chloroisonicotinate (1.0 eq) and 4-Aminothiophenol (1.1 eq). Causality: A slight stoichiometric excess of the thiol ensures complete consumption of the electrophile. Unreacted pyridine electrophiles are notoriously difficult to separate from the product via standard silica gel chromatography due to similar retention factors.

  • Base and Solvent Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) and anhydrous N,N-Dimethylacetamide (DMAc). Causality: K₂CO₃ is deliberately selected over stronger bases (like NaH or KOtBu). It is basic enough to deprotonate the thiol (pKa ~6) to form a highly nucleophilic thiolate, but mild enough to prevent competitive saponification of the methyl ester[3]. DMAc is preferred over DMF to minimize thermal decomposition into dimethylamine, which could lead to unwanted amidation side-products.

  • Thermal Activation: Stir the mixture at 80 °C for 4–6 hours. Causality: While the thiolate is a soft, highly polarizable nucleophile, the 2-chloro-4-ester substitution pattern still requires mild thermal energy to overcome the activation barrier of the SₙAr transition state[3]. The reaction is highly chemoselective; the thiolate vastly outcompetes the primary amine, preventing unwanted N-arylation.

  • In-Process Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS (ESI+). Validation: The reaction is deemed complete when the starting material peak disappears and a dominant [M+H]⁺ peak at m/z 261 emerges.

  • Workup and Isolation: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water. Filter the resulting precipitate, wash with cold water, and dry under a high vacuum. Causality: This anti-solvent precipitation leverages the compound's aqueous insolubility, bypassing tedious liquid-liquid extractions and effectively removing the water-soluble K₂CO₃ and DMAc.

SNAr_Workflow A Methyl 2-chloroisonicotinate (Electrophile) C Deprotonation K2CO3 in DMAc (80°C) A->C B 4-Aminothiophenol (Nucleophile) B->C D S_NAr Transition State Meisenheimer Complex C->D Nucleophilic Attack E Methyl 2-[(4-aminophenyl)thio]isonicotinate (Product) D->E Chloride Elimination

Caption: Step-by-step synthetic workflow and mechanistic pathway for the SNAr reaction.

Analytical Characterization Standards

To ensure the integrity of the synthesized batch before downstream application, the following analytical standards must be met:

  • ¹H NMR (DMSO-d₆, 400 MHz): Look for the distinct pyridine protons. The proton at the C6 position (adjacent to the pyridine nitrogen) will appear as a downfield doublet (~8.5 ppm). The aniline ring will present a characteristic AA'BB' splitting pattern (two doublets integrating for 2H each) around 6.6–7.2 ppm, confirming the para-substitution. A sharp singlet at ~3.8 ppm confirms the retention of the methyl ester.

  • Mass Spectrometry (ESI+): The presence of the basic pyridine nitrogen and the primary amine makes this compound highly amenable to positive electrospray ionization. A strong [M+H]⁺ signal at 261.0 m/z is required.

Downstream Applications in Drug Discovery

The true value of Methyl 2-[(4-aminophenyl)thio]isonicotinate lies in its role as a foundational building block for advanced therapeutics.

By reacting the primary amine with an aryl isocyanate, medicinal chemists can rapidly generate diaryl ureas . If the methyl ester is subsequently saponified to a carboxylic acid and coupled with an amine (e.g., methylamine), the resulting molecule directly mimics the pharmacophore of potent multi-kinase inhibitors.

The thioether linkage is particularly critical here. Unlike standard ether linkages, the thioether provides a unique spatial geometry that allows the molecule to deeply penetrate the hydrophobic allosteric pockets of Receptor Tyrosine Kinases (RTKs) such as VEGFR and c-KIT[1]. The resulting downstream inhibition of the MAPK/ERK and PI3K/AKT pathways effectively halts tumor angiogenesis and cellular proliferation.

RTK_Pathway L Extracellular Growth Factors (e.g., VEGF, SCF) R Receptor Tyrosine Kinase (VEGFR / c-KIT) L->R Activation M Downstream Kinase Cascade (MAPK / ERK / PI3K) R->M Phosphorylation I Thioether-derived Inhibitor (Urea/Amide Derivative) I->R Competitive Binding (ATP Pocket) P Tumor Angiogenesis & Cell Proliferation M->P Gene Expression

Caption: Mechanism of action for RTK inhibitors derived from the diaryl thioether scaffold.

References

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols ACS Publications[Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions PMC - NIH[Link]

  • Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis PMC - NIH[Link]

Sources

Exploratory

A Technical Guide to the Preclinical Pharmacokinetic Profiling of Methyl 2-[(4-aminophenyl)thio]isonicotinate

Prepared by: Your Senior Application Scientist Introduction The journey of a new chemical entity (NCE) from laboratory bench to clinical application is a multifaceted process, with pharmacokinetic (PK) profiling standing...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Your Senior Application Scientist

Introduction

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is a multifaceted process, with pharmacokinetic (PK) profiling standing as a critical pillar. This guide provides an in-depth technical overview of the essential studies required to characterize the pharmacokinetic properties of Methyl 2-[(4-aminophenyl)thio]isonicotinate, a novel compound with therapeutic potential. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to predicting its efficacy, safety, and dosing regimen in humans.[1][2][3][4] This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for a comprehensive PK assessment.

The following sections will detail a logical, tiered approach to the pharmacokinetic profiling of Methyl 2-[(4-aminophenyl)thio]isonicotinate, beginning with foundational bioanalytical methods, progressing through key in vitro ADME assays, and culminating in an illustrative in vivo study design. Each protocol is presented with the rationale for its inclusion and the context for interpreting the resulting data, ensuring a robust and self-validating system for compound evaluation.

Part 1: Foundational Bioanalytical Method Development and Validation

Before any pharmacokinetic parameters can be determined, a robust and validated bioanalytical method is required to accurately and reliably quantify Methyl 2-[(4-aminophenyl)thio]isonicotinate in various biological matrices (e.g., plasma, buffer, cell lysates). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[5][6]

Causality Behind Method Validation

Method validation is not merely a procedural formality; it is the cornerstone of trustworthy pharmacokinetic data.[5] It ensures that the measurements are accurate, precise, and reproducible for the intended purpose. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have stringent guidelines for bioanalytical method validation to ensure the integrity of data submitted for new drug applications.[7][8][9]

Experimental Protocol: LC-MS/MS Method Validation

This protocol outlines the key parameters to be validated according to the FDA's M10 Bioanalytical Method Validation Guidance.[7][8]

  • Reference Standard Characterization: Obtain a certified reference standard of Methyl 2-[(4-aminophenyl)thio]isonicotinate with known purity.

  • System Suitability: Before each analytical run, inject a standard solution to ensure the LC-MS/MS system is performing optimally (e.g., consistent retention time, peak area, and signal-to-noise ratio).

  • Selectivity and Specificity: Analyze blank biological matrix from at least six different sources to ensure that endogenous components do not interfere with the quantification of the analyte or the internal standard.

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix. The curve should have a minimum of six non-zero concentration levels. The relationship between concentration and response should be defined by a regression analysis (e.g., linear weighted 1/x²).

  • Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), low, medium, and high) in at least five replicates. Accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and precision (coefficient of variation, %CV) should not exceed 15% (20% for LLOQ).[5]

  • Stability: Evaluate the stability of Methyl 2-[(4-aminophenyl)thio]isonicotinate in the biological matrix under various conditions that mimic sample handling and storage:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that exceeds the expected sample handling time.

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a duration that covers the study period.

    • Stock Solution Stability: At room temperature and refrigerated conditions.

  • Matrix Effect: Assess the potential for ion suppression or enhancement from the biological matrix by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution.

Part 2: In Vitro ADME Profiling

In vitro ADME assays are crucial for early-stage drug discovery as they provide initial insights into a compound's pharmacokinetic behavior, helping to identify potential liabilities and guide medicinal chemistry efforts.[1][2][10]

Metabolic Stability

Scientific Rationale: Metabolic stability assays predict the extent to which a compound will be metabolized by the liver, the primary site of drug metabolism.[11][12] This is a key determinant of a drug's half-life and oral bioavailability. The assay typically uses liver microsomes, which contain Phase I cytochrome P450 (CYP) enzymes, or hepatocytes, which contain both Phase I and Phase II enzymes.[12][13][14]

Experimental Workflow: Metabolic Stability in Human Liver Microsomes (HLM)

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep1 Prepare 1 µM Test Compound in buffer prep2 Prepare HLM (0.5 mg/mL) in buffer prep3 Pre-warm solutions to 37°C start_reaction Initiate reaction with NADPH (1 mM) prep3->start_reaction Combine timepoints Incubate at 37°C Sample at 0, 5, 15, 30, 45 min start_reaction->timepoints quench Quench reaction with cold Acetonitrile + Internal Standard timepoints->quench centrifuge Centrifuge to precipitate protein quench->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms data Calculate % Remaining vs. T0 lcms->data end_point end_point data->end_point Determine t½ and CLint cluster_setup Assay Setup cluster_dialysis Dialysis cluster_analysis Analysis spike Spike test compound into plasma (e.g., 1 µM) add_plasma Add spiked plasma to Sample Chamber spike->add_plasma incubate Incubate at 37°C for 4-6 hours with gentle shaking add_plasma->incubate add_buffer Add PBS buffer to Buffer Chamber add_buffer->incubate equilibrium Free drug equilibrates across semi-permeable membrane incubate->equilibrium sample_chambers Sample from both chambers post-incubation matrix_match Matrix match samples (add blank plasma to buffer sample and buffer to plasma sample) sample_chambers->matrix_match lcms_analysis Analyze concentrations by LC-MS/MS matrix_match->lcms_analysis calc calc lcms_analysis->calc Calculate % Unbound and % Bound

Caption: Workflow for the plasma protein binding assay using RED.

Detailed Protocol:

  • Compound Spiking: Spike Methyl 2-[(4-aminophenyl)thio]isonicotinate into pooled human plasma at a desired concentration (e.g., 1 µM).

  • RED Device Setup: Add the spiked plasma to the sample chamber of the RED device and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber. The two chambers are separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 8 kDa) that allows the free drug to pass through but retains proteins and the protein-bound drug. [15]3. Equilibration: Seal the device and incubate at 37°C with gentle shaking for 4-6 hours to allow the system to reach equilibrium. [16]4. Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Sample Processing: To avoid analytical artifacts, matrix-match the samples. Add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot. Precipitate proteins using cold acetonitrile containing an internal standard.

  • Analysis: Quantify the concentration of the compound in both processed samples using the validated LC-MS/MS method. The concentration in the buffer chamber represents the free drug concentration.

  • Data Interpretation: Calculate the fraction unbound (fu) and the percentage bound.

Data Presentation:

SpeciesCompoundConcentration (µM)Fraction Unbound (fu)% Bound
HumanMethyl 2-[(4-aminophenyl)thio]isonicotinate 1.0(Experimental Value)(Calculated Value)
HumanWarfarin (High Binding Control)1.0< 0.05> 95%
HumanMetoprolol (Low Binding Control)1.0> 0.80< 20%
Cell Permeability

Scientific Rationale: For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for therapeutic effect. The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions and express key drug transporters, making it the gold standard in vitro model for predicting intestinal drug permeability. [17][18][19][20] Experimental Workflow: Caco-2 Permeability Assay

cluster_culture Cell Culture cluster_transport Transport Experiment (A→B) cluster_analysis_perm Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a differentiated monolayer seed->culture teer Verify monolayer integrity (TEER measurement) culture->teer add_apical Add test compound to Apical (A) chamber teer->add_apical incubate_transport Incubate at 37°C Sample from B chamber at time points add_apical->incubate_transport add_basolateral Add fresh buffer to Basolateral (B) chamber lcms_perm Quantify compound concentration in samples by LC-MS/MS incubate_transport->lcms_perm papp Calculate Apparent Permeability Coefficient (Papp) lcms_perm->papp classify classify papp->classify Classify as Low, Medium, or High Permeability efflux_note *A parallel B→A experiment is run to determine the Efflux Ratio.

Caption: Workflow for the Caco-2 cell permeability assay.

Detailed Protocol:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. [20]2. Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the cell monolayer. Only inserts with TEER values above a pre-defined threshold (e.g., >200 Ω·cm²) are used. [20][21]3. Transport Experiment:

    • A→B (Apical to Basolateral) Transport: Add Methyl 2-[(4-aminophenyl)thio]isonicotinate to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • B→A (Basolateral to Apical) Transport: In a separate set of inserts, add the compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber. This is done to assess active efflux.

  • Incubation and Sampling: Incubate the plates at 37°C. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber, replacing the volume with fresh buffer. [21]5. Analysis: Quantify the compound concentration in all samples using the validated LC-MS/MS method.

  • Data Interpretation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (ER) is determined by dividing the Papp (B→A) by the Papp (A→B). An ER > 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).

Data Presentation:

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
Methyl 2-[(4-aminophenyl)thio]isonicotinate (Experimental Value)(Experimental Value)(Calculated Value)(Interpreted Class)
Propranolol (High Permeability)> 10~10~1High
Atenolol (Low Permeability)< 2< 2~1Low
Digoxin (Efflux Substrate)< 2> 4> 2Low (Efflux)

Part 3: In Vivo Pharmacokinetic Studies

Scientific Rationale: While in vitro assays are predictive, in vivo studies in animal models are essential for understanding how a compound behaves in a complex biological system. [3][4][22]These studies provide critical data on key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability (F%).

Experimental Protocol: Single-Dose PK Study in Rats

This protocol provides a general framework. The specific design may be refined based on the in vitro data. Doses should be chosen to be non-toxic but high enough for quantification. [23] Experimental Workflow: Rodent Pharmacokinetic Study

cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis_pk Analysis & Modeling iv_group Group 1: Intravenous (IV) Dose (e.g., 1 mg/kg) time_points Collect blood at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) iv_group->time_points po_group Group 2: Oral (PO) Dose (e.g., 10 mg/kg) po_group->time_points process_plasma Process blood to obtain plasma (centrifugation) time_points->process_plasma store_samples Store plasma at -80°C until analysis process_plasma->store_samples lcms_pk Quantify drug concentration in plasma by LC-MS/MS store_samples->lcms_pk pk_software Perform Non-Compartmental Analysis (NCA) lcms_pk->pk_software calc_params Determine PK Parameters (AUC, CL, Vd, t½, Cmax, F%) pk_software->calc_params report report calc_params->report Generate PK Profile

Caption: Workflow for a typical in vivo pharmacokinetic study.

Detailed Protocol:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein to determine clearance, volume of distribution, and terminal half-life.

    • Oral (PO) Group: Administer a single dose via oral gavage (e.g., 10 mg/kg) to determine absorption characteristics and oral bioavailability.

  • Blood Sampling: Collect sparse or serial blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). [4]4. Plasma Preparation: Process blood samples immediately by centrifugation to obtain plasma, which is then stored at -80°C pending analysis.

  • Bioanalysis: Analyze the plasma samples for the concentration of Methyl 2-[(4-aminophenyl)thio]isonicotinate using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) of the plasma concentration-time data to determine key PK parameters.

Data Presentation:

ParameterDefinitionIV Route (1 mg/kg)PO Route (10 mg/kg)
Cmax Maximum plasma concentration(Experimental Value)(Experimental Value)
Tmax Time to reach CmaxN/A(Experimental Value)
AUC(0-inf) Area under the curve(Experimental Value)(Experimental Value)
Terminal half-life(Experimental Value)(Experimental Value)
CL Clearance(Experimental Value)N/A
Vdss Volume of distribution at steady state(Experimental Value)N/A
F% Oral BioavailabilityN/A(Calculated Value)

Part 4: Data Integration and Future Directions

The culmination of this profiling effort is the integration of in vitro and in vivo data to build a comprehensive pharmacokinetic profile of Methyl 2-[(4-aminophenyl)thio]isonicotinate. For instance, high in vitro intrinsic clearance in human liver microsomes should correlate with high clearance observed in vivo. [24]Similarly, high Caco-2 permeability often translates to good oral absorption. Discrepancies between in vitro predictions and in vivo results can provide valuable insights, perhaps indicating the involvement of transporters not captured in the Caco-2 model or extrahepatic metabolism.

This initial PK profile is foundational for subsequent stages of drug development. It informs dose selection for toxicology and efficacy studies, helps predict the human pharmacokinetic profile, and identifies potential liabilities, such as a high potential for drug-drug interactions, that may need to be addressed.

Conclusion

The systematic pharmacokinetic profiling of Methyl 2-[(4-aminophenyl)thio]isonicotinate, as outlined in this guide, is an indispensable component of its preclinical development. By employing a scientifically rigorous, step-wise approach—from establishing a validated bioanalytical method to conducting robust in vitro ADME assays and definitive in vivo studies—researchers can build a comprehensive understanding of the compound's behavior. This knowledge is paramount for making informed decisions, optimizing development strategies, and ultimately, translating a promising molecule into a safe and effective therapeutic agent.

References

  • Selvita. In Vitro ADME. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Lambda Therapeutic Research. Essential FDA Guidelines for Bioanalytical Method Validation. (2025). [Link]

  • Alliance Pharma. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). [Link]

  • JoVE. Caco2 assay protocol. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Nuvisan. Optimise ADME properties: In vitro DMPK solutions for drug discovery. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). [Link]

  • PharmaLegacy. In Vitro ADME Studies. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry. (2018). [Link]

  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. [Link]

  • Domainex. Plasma Protein Binding Assay. [Link]

  • protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). [Link]

  • Patsnap Synapse. What models are used in in vivo pharmacokinetics studies?. (2025). [Link]

  • Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022). [Link]

  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. [Link]

  • National Center for Biotechnology Information. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. [Link]

  • National Center for Biotechnology Information. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022). [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. [Link]

  • Creative Diagnostics. In vivo Pharmacokinetic Studies of Biological Drugs. [Link]

  • SpringerLink. Methods for Predicting In Vivo Pharmacokinetics Using Data from In Vitro Assays. (2008). [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 2-[(4-aminophenyl)thio]isonicotinate

Application Note & Synthesis Protocol Topic: Step-by-Step Synthesis of Methyl 2-[(4-aminophenyl)thio]isonicotinate Introduction and Scientific Context Methyl 2-[(4-aminophenyl)thio]isonicotinate is a heterocyclic compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthesis Protocol

Topic: Step-by-Step Synthesis of Methyl 2-[(4-aminophenyl)thio]isonicotinate

Introduction and Scientific Context

Methyl 2-[(4-aminophenyl)thio]isonicotinate is a heterocyclic compound featuring a pyridine core linked to an aminophenyl thiol ether. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. The pyridine ring is a common scaffold in pharmaceuticals, while the aminothiophenol moiety offers a versatile handle for further chemical modifications, such as amide bond formation or diazotization. The thioether linkage itself is a key structural element in various biologically active molecules.

The synthesis of this compound is a practical application of the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. Specifically, it involves the displacement of a halide from an electron-deficient pyridine ring by a sulfur nucleophile. Understanding and mastering this protocol provides a valuable tool for the synthesis of a library of related thioether compounds. This guide provides a detailed, field-tested protocol for the synthesis, purification, and characterization of Methyl 2-[(4-aminophenyl)thio]isonicotinate, grounded in established chemical principles and safety practices.

Reaction Scheme

The overall transformation is depicted below:

This protocol employs sodium hydride as the base to ensure complete and rapid deprotonation of the thiophenol, driving the reaction efficiently.

Experimental Protocol: Materials, Synthesis, and Work-up

Materials and Equipment
Reagents & Materials Grade Supplier Example Notes
Methyl 2-chloroisonicotinate≥97%Sigma-Aldrich, AcrosThe primary electrophile.
4-Aminothiophenol≥97%Sigma-Aldrich, TCIThe nucleophile. Prone to oxidation; use from a fresh bottle.[1][2]
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich, Alfa AesarHighly water-reactive base.[3][4]
Anhydrous Dimethylformamide (DMF)DriSolv or equivalentMilliporeSigmaMust be anhydrous to prevent quenching of NaH.
Anhydrous HexanesACS GradeFisher ScientificFor washing the NaH dispersion.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
Saturated aq. NH4ClN/ALab-preparedFor quenching the reaction.
Brine (Saturated aq. NaCl)N/ALab-preparedFor washing during extraction.
Anhydrous Sodium Sulfate (Na2SO4)ACS GradeFisher ScientificFor drying the organic phase.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.

Equipment:

  • Round-bottom flasks (two-neck or three-neck recommended)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon manifold with bubbler)

  • Syringes and needles for transfer of anhydrous solvents

  • Cannula for transferring liquids under inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for chromatography

  • Standard laboratory glassware and personal protective equipment (PPE)

Step-by-Step Synthesis Protocol

This protocol is based on a 5.0 mmol scale. Adjust quantities as needed.

Step 1: Preparation of Sodium Hydride (NaH) Slurry

  • Rationale: The commercial 60% NaH dispersion contains mineral oil which can interfere with the reaction. This step washes the oil away, leaving the reactive NaH powder. This entire step must be performed under an inert atmosphere.

  • To a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 0.24 g (6.0 mmol, 1.2 eq) of the 60% NaH dispersion.

  • Seal the flask and establish a positive pressure of nitrogen.

  • Add 10 mL of anhydrous hexanes via syringe. Stir the slurry for 5 minutes.

  • Stop the stirring and allow the grey NaH powder to settle for 10-15 minutes.

  • Carefully remove the hexane supernatant via a cannula or a syringe with a long needle. Crucial Safety Note: The removed hexanes will contain residual NaH and must be quenched with extreme care by slowly adding it to isopropanol in a separate flask.

  • Repeat the washing process (steps 3-5) two more times with anhydrous hexanes.

  • After the final wash, briefly dry the NaH powder under a stream of nitrogen to remove residual hexanes. Do not over-dry. The result is a fine, grey powder.

Step 2: Formation of the Sodium Thiolate

  • Rationale: 4-Aminothiophenol is deprotonated by NaH to form the highly nucleophilic sodium thiolate salt. The evolution of hydrogen gas is a visual indicator of the reaction.

  • To the flask containing the washed NaH, add 15 mL of anhydrous DMF via syringe. Cool the flask to 0 °C in an ice-water bath.

  • In a separate, dry vial, dissolve 0.63 g (5.0 mmol, 1.0 eq) of 4-aminothiophenol in 5 mL of anhydrous DMF .

  • Using a syringe, add the 4-aminothiophenol solution dropwise to the stirred NaH/DMF slurry at 0 °C over 15-20 minutes.

  • Observe: Vigorous bubbling (hydrogen gas evolution) will occur. Ensure the gas is safely vented through the bubbler.[3][5]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation. The mixture should appear as a yellowish or brownish solution/suspension.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

  • Rationale: The generated thiolate attacks the electron-deficient carbon of the pyridine ring, displacing the chloride and forming the desired C-S bond.

  • In a separate vial, dissolve 0.86 g (5.0 mmol, 1.0 eq) of methyl 2-chloroisonicotinate in 5 mL of anhydrous DMF .

  • Add the methyl 2-chloroisonicotinate solution dropwise to the thiolate mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress using TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours. If the reaction is sluggish, it can be gently heated to 50-60 °C.

Step 4: Reaction Quench and Aqueous Work-up

  • Rationale: This sequence neutralizes any remaining NaH, removes the high-boiling DMF solvent, and isolates the crude product.

  • Cool the reaction flask to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 20 mL of saturated aqueous NH4Cl solution . This will neutralize any excess NaH.

  • Transfer the entire mixture to a separatory funnel containing 100 mL of Ethyl Acetate (EtOAc) and 50 mL of water .

  • Shake the funnel and separate the layers. The product will be in the organic (EtOAc) layer.

  • Wash the organic layer sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, typically as a yellow or orange solid.

Step 5: Purification

  • Rationale: Column chromatography is used to separate the desired product from unreacted starting materials and any side products.

  • Purify the crude solid by flash column chromatography on silica gel.

  • A typical eluent system is a gradient of 10% to 40% Ethyl Acetate in Hexanes.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield Methyl 2-[(4-aminophenyl)thio]isonicotinate as a solid.

Mechanism, Rationale, and Visualizations

The core of this synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is distinct from SN1 and SN2 mechanisms and proceeds via an addition-elimination sequence.[6][7]

Causality behind Experimental Choices:

  • Why an Electron-Deficient Ring? The pyridine ring, particularly with the electron-withdrawing methyl ester group at the C4 position, is "activated" or made electron-poor. This makes the C2 carbon susceptible to attack by a nucleophile.[6]

  • Why a Strong Base? The thiol (pKa ~6-7) is only weakly acidic. A strong base like NaH (the conjugate acid is H2, pKa ~36) is used to irreversibly and completely deprotonate the thiol, generating the far more potent thiolate nucleophile. This ensures the reaction proceeds at a reasonable rate.[5]

  • Why a Polar Aprotic Solvent? DMF is a polar aprotic solvent. It effectively solvates the sodium cation but does not have acidic protons that would quench the NaH or the thiolate anion, thus facilitating the reaction between the charged nucleophile and the electrophilic ring.[8][9]

Reaction Mechanism Diagram

Sources

Technical Notes & Optimization

Troubleshooting

🛠️ Technical Support Center: Synthesis of Methyl 2-[(4-aminophenyl)thio]isonicotinate

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselective synthesis of functionalized thioethers. The coupling of methyl 2-chloroison...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselective synthesis of functionalized thioethers. The coupling of methyl 2-chloroisonicotinate with 4-aminothiophenol to yield methyl 2-[(4-aminophenyl)thio]isonicotinate is a classic example of a reaction that appears trivial on paper but is fraught with chemoselectivity and degradation pitfalls in the flask.

This guide provides a causality-driven troubleshooting framework, validated protocols, and mechanistic insights to help you bypass common bottlenecks and consistently achieve >85% yield.

📊 1. Mechanistic Overview & Reaction Pathway

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr)[1]. The isonicotinate ester acts as a strong electron-withdrawing group (EWG), activating the C-2 position of the pyridine ring toward nucleophilic attack. While transition-metal catalysis (e.g., Buchwald-Hartwig) is an option for C-S bond formation[2], the inherent electronic activation of this specific substrate makes a base-mediated SNAr the most atom-economical and scalable approach[3].

However, 4-aminothiophenol is an ambidentate nucleophile, meaning it possesses two reactive sites (the thiol and the amine). The key to a high-yielding protocol is exploiting the pKa difference between the highly acidic thiol (pKa ~6.5) and the less acidic aniline amine (pKa ~27) to ensure exclusive C-S bond formation.

Pathway SM1 Methyl 2-chloro- isonicotinate Meisenheimer Meisenheimer Complex SM1->Meisenheimer SNAr Attack SM2 4-Aminothiophenol Thiolate Thiolate Anion (Active Nucleophile) SM2->Thiolate K2CO3 -H+ Thiolate->Meisenheimer Product Target Ester (C-S Bond Formed) Meisenheimer->Product -Cl-

SNAr mechanism highlighting chemoselective thiolate attack via a Meisenheimer complex.

❓ 2. Troubleshooting FAQs

Q1: My yield is <30%, and LC-MS shows a highly polar byproduct with a mass of [M-14]. What is happening? A1: Saponification (Ester Hydrolysis). Causality: Methyl esters on electron-deficient pyridines are highly susceptible to hydrolysis. If your base (e.g., K₂CO₃) is hygroscopic and has absorbed atmospheric moisture, or if your DMF is not strictly anhydrous, the hydroxide generated will rapidly hydrolyze your product to 2-[(4-aminophenyl)thio]isonicotinic acid. Solution: Switch to oven-dried, anhydrous K₂CO₃ and use anhydrous DMF (stored over molecular sieves). Alternatively, use a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).

Q2: I am observing a yellow precipitate and the reaction stalls at 50% conversion. The byproduct has a mass of 248 m/z. How do I prevent this? A2: Oxidative Dimerization of the Thiol. Causality: The mass of 248 corresponds to 4,4'-diaminodiphenyl disulfide. In the presence of base and trace dissolved oxygen, thiols rapidly oxidize to disulfides. This side reaction consumes your limiting reagent and halts the synthesis. Solution: The reaction must be rigorously degassed. Sparge the solvent with Argon for at least 15 minutes prior to adding the base, and maintain a positive Argon pressure throughout the reaction.

Q3: My LC-MS shows the correct exact mass, but NMR indicates a mixture of isomers. How do I fix chemoselectivity? A3: Competing N-Arylation. Causality: While the thiolate is more nucleophilic, high temperatures (>80°C) or the use of strong bases (like NaOtBu) can provide enough activation energy for the aniline nitrogen to attack the 2-chloropyridine, leading to C-N bond formation[1]. Solution: Lower the reaction temperature to 40°C. The SNAr of 2-chloroisonicotinate is highly activated; it does not require refluxing conditions. A mild base at lower temperatures ensures exclusive C-S bond formation.

Troubleshooting Start LC-MS Analysis of Crude Hydrolysis Mass =[M-14] (Ester Hydrolysis) Start->Hydrolysis Polar Spot Disulfide Mass = 248 m/z (Disulfide Dimer) Start->Disulfide Yellow Ppt NArylation Isomeric Impurity (N-Arylation) Start->NArylation Same Mass Success Clean Target Mass (>85% Yield) Start->Success Expected Fix1 Use Anhydrous K2CO3 & Dry DMF Hydrolysis->Fix1 Fix2 Degas Solvent with Argon Disulfide->Fix2 Fix3 Lower Temp to 40°C NArylation->Fix3

Diagnostic logic tree for identifying and resolving common SNAr synthesis failures.

📈 3. Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and observed yields, highlighting the necessity of our optimized parameters.

Reaction ConditionBaseSolventTemp (°C)AtmosphereYield (%)Major Impurity
Standard SNArK₂CO₃DMF100Air35%Disulfide, Acid
High Temp/Strong BaseNaOtBuToluene110N₂20%N-arylated isomer
Wet SolventK₂CO₃DMF (wet)80N₂45%Hydrolyzed Acid
Optimized Protocol K₂CO₃ (anhyd) DMF (dry) 40 Argon >85% None (<2%)

🧪 4. Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Materials Required:

  • Methyl 2-chloroisonicotinate (1.0 equiv, limiting reagent)

  • 4-Aminothiophenol (1.1 equiv)

  • Anhydrous K₂CO₃ (2.0 equiv, oven-dried at 120°C for 4h)

  • Anhydrous DMF (Stored over 3Å molecular sieves)

Step-by-Step Methodology:

Step 1: System Purging & Reagent Solubilization

  • Charge a flame-dried round-bottom flask with methyl 2-chloroisonicotinate (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

  • Sparge the solution with Argon for 15 minutes using a submerged needle to displace all dissolved oxygen.

  • IPC Check: Ensure the solution is completely clear. Any cloudiness indicates moisture in the DMF. Do not proceed if the solution is turbid.

Step 2: Thiolate Generation

  • Add 4-aminothiophenol (1.1 equiv) to the solution.

  • Add anhydrous K₂CO₃ (2.0 equiv) in one portion under a heavy stream of Argon.

  • Causality Note: The K₂CO₃ selectively deprotonates the highly acidic thiol, leaving the amine protonated. The heterogeneous nature of K₂CO₃ in DMF provides a slow, controlled generation of the thiolate, preventing thermal spikes and limiting N-arylation.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

  • Warm the reaction mixture to 40°C and stir vigorously for 4 hours.

  • IPC Check (LC-MS/TLC): Pull a 10 µL aliquot, quench in 1 mL of 1:1 MeCN:H₂O, and analyze. The starting material (UV active at 254 nm) should be >95% consumed. If the reaction stalls, sparge again with Argon to ensure no disulfide is forming.

Step 4: Self-Validating Quench & Workup

  • Cool the reaction to 0°C.

  • Slowly quench by adding 5 volumes of ice-cold distilled water.

  • Causality Note: The target ester is highly lipophilic and will precipitate from the aqueous DMF mixture. The unreacted K₂CO₃ and any trace hydrolyzed acid byproduct will remain dissolved in the aqueous layer, effectively purifying the product via precipitation.

  • Filter the resulting pale-yellow precipitate through a sintered glass funnel.

  • Wash the filter cake with cold water (3 x 20 mL) and heptane (2 x 10 mL) to remove trace DMF and non-polar impurities.

  • Dry the solid under high vacuum at 35°C for 12 hours.

📚 5. References

  • Title: HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]

  • Title: Transition-Metal-Catalyzed C–S, C–Se, and C–Te Bond Formations via Cross-Coupling and Atom-Economic Addition Reactions. Achievements and Challenges | Chemical Reviews Source: ACS Publications URL: [Link]

  • Title: Catalyst-Free and Base-Free Water-Promoted SNAr Reaction of Heteroaryl Halides with Thiols Source: ResearchGate URL: [Link]

Sources

Optimization

Overcoming solubility limitations of Methyl 2-[(4-aminophenyl)thio]isonicotinate in DMSO

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for Methyl 2-[(4-aminophenyl)thio]isonicotinate. This document provides in-depth troubleshooting strategies and answers to frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 2-[(4-aminophenyl)thio]isonicotinate. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in Dimethyl Sulfoxide (DMSO). As specific experimental solubility data for this molecule is not widely published, this guide is grounded in established principles of medicinal chemistry and formulation science, tailored to its structural features—an aminophenyl thioether and a methyl isonicotinate moiety. Our goal is to equip you with a systematic, evidence-based approach to overcome solubility challenges in your research.

Troubleshooting Guide: Overcoming Solubility Issues

This section is designed as a logical workflow to address common solubility problems encountered during experimental setup.

Q1: I'm having trouble preparing a stock solution. What are the initial steps for dissolving Methyl 2-[(4-aminophenyl)thio]isonicotinate in DMSO?

Answer: When initial dissolution is challenging, it's crucial to start with a standardized protocol to ensure all basic steps are correctly followed before moving to more advanced techniques. DMSO is a powerful but hygroscopic solvent, meaning it readily absorbs water from the atmosphere, which can impact solubility.[1]

Standard Protocol for Stock Solution Preparation
  • Pre-calculation: Determine the mass of your compound required for the desired stock concentration and volume.

    • Formula: Mass (mg) = Desired Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L) × 1000

  • Weighing: Accurately weigh the solid compound using a calibrated analytical balance and transfer it to a sterile, appropriate-sized vial (e.g., a glass or polypropylene microcentrifuge tube).

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial.

  • Initial Mixing: Tightly cap the vial and vortex it gently for 1-2 minutes.[1] Visually inspect the solution against a light source to check for undissolved particles.

If the compound is not fully dissolved after these steps, proceed to the methods outlined in Q2.

Q2: The compound is still not fully dissolved after vortexing. What physical methods can I use to improve solubility?

Answer: If gentle mixing is insufficient, applying energy can often overcome the activation energy barrier for dissolution. The two most common and effective methods are sonication and gentle warming. These techniques help break down crystal lattice energy and enhance solvent-solute interactions.

Protocol for Assisted Dissolution
  • Sonication:

    • Place the sealed vial containing the compound-DMSO mixture into a bath sonicator.

    • Sonicate for 5-10 minutes.[1] The ultrasonic waves create cavitation bubbles that, upon collapsing, generate localized energy to break apart solute aggregates.[2]

    • After sonication, vortex the vial again and visually inspect for dissolution.

  • Gentle Warming:

    • If sonication alone is not enough, warm the solution in a water bath set to 37°C for 10-15 minutes.[3]

    • Caution: Heat can potentially degrade thermally sensitive compounds. It is advisable to test the stability of your compound at this temperature if it is unknown.

    • Combine warming with intermittent vortexing or sonication for a synergistic effect.[3]

If the compound remains insoluble, it suggests you may be exceeding its intrinsic solubility limit in 100% DMSO. In this case, consider using co-solvents as described in Q3.

Workflow for Initial Dissolution Attempts

start Start: Weigh Compound & Add Anhydrous DMSO vortex Vortex for 1-2 minutes start->vortex check1 Is solution clear? vortex->check1 methods Apply Physical Methods: 1. Sonicate (5-10 min) 2. Gentle Warming (37°C) (Can be combined) check1->methods No success Success: Stock Solution Prepared. Store appropriately. check1->success Yes check2 Is solution clear? methods->check2 check2->success Yes fail Problem: Compound may have limited solubility in 100% DMSO. check2->fail No next_step Proceed to Co-Solvent Testing (See Q3) fail->next_step

Caption: Decision tree for initial dissolution of a compound in DMSO.

Q3: My compound has limited solubility even with heat and sonication. How can I use a co-solvent to prepare a concentrated stock?

Answer: Using a co-solvent is a standard and effective strategy when a compound's solubility in pure DMSO is insufficient.[4] Co-solvents modify the polarity of the solvent system, which can disrupt crystal packing and improve solute-solvent interactions.[] The choice of co-solvent depends on your experimental system, especially its tolerance for different solvents.

Common Co-solvents for In Vitro Studies
Co-SolventProperties & Use CasesTypical Concentration in Stock
Ethanol A polar protic solvent. Good for many organic compounds but can be volatile.10-50% (v/v)
Polyethylene Glycol 300 (PEG300) A non-ionic polymer. Increases solubility and is generally well-tolerated in vivo. Can increase viscosity.[6]10-40% (v/v)
Tween® 80 (Polysorbate 80) A non-ionic surfactant. Helps prevent precipitation upon dilution into aqueous media.[6]1-5% (v/v)
N-methyl-2-pyrrolidone (NMP) A polar aprotic solvent, similar to DMSO. Can be effective but use with caution regarding assay compatibility.10-30% (v/v)
Protocol for Co-Solvent Solubility Testing
  • Prepare Co-solvent Mixtures: Create a series of binary mixtures of DMSO and your chosen co-solvent (e.g., 90:10, 75:25, 50:50 DMSO:Ethanol).

  • Test Solubility: In separate vials, add a small, known amount of your compound. Add a fixed volume of each co-solvent mixture and follow the dissolution protocol from Q2 (vortex, sonicate, warm).

  • Determine Optimal Ratio: Identify the co-solvent ratio that provides the desired concentration with the lowest percentage of the co-solvent.[4] This minimizes potential downstream effects on your assay.

Workflow for Preparing a Co-Solvent Formulation

cluster_0 Sequential Addition Protocol start 1. Weigh solid compound into vial add_dmso 2. Add primary solvent (e.g., 10% volume DMSO) and vortex to dissolve start->add_dmso add_peg 3. Add co-solvent (e.g., 40% volume PEG300) and vortex thoroughly add_dmso->add_peg add_tween 4. Add surfactant (e.g., 5% volume Tween 80) and vortex thoroughly add_peg->add_tween add_saline 5. Slowly add aqueous vehicle (e.g., 45% volume Saline) while vortexing add_tween->add_saline final Final Formulation add_saline->final

Caption: Recommended order of addition for a multi-component solvent system.[6]

Q4: My compound dissolves in the DMSO stock but precipitates when diluted into my aqueous assay buffer. What should I do?

Answer: This is a very common issue known as "solvent-shift" precipitation. It occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[1]

Here are several strategies to mitigate this:

  • Optimize the Dilution Protocol:

    • Serial Dilution in DMSO: Before the final dilution into the aqueous buffer, perform one or more intermediate serial dilutions in 100% DMSO. This lowers the starting concentration of your compound stock.[4]

    • Stir Vigorously: When adding the DMSO stock to the aqueous buffer, do so dropwise while the buffer is being actively vortexed or stirred. This promotes rapid dispersal and avoids localized high concentrations of the compound that trigger precipitation.[4]

  • Decrease the Final DMSO Concentration: High final concentrations of DMSO can alter the solvent environment enough to cause precipitation. Aim for a final DMSO concentration of <0.5% in your assay, and always include a vehicle control with the same DMSO concentration.[1]

  • Pre-spike the Aqueous Buffer: Add a small amount of DMSO to the aqueous buffer before adding your compound stock (e.g., bring the buffer to the final target DMSO concentration). This can reduce the polarity shock that causes the compound to crash out of solution.[4]

  • Consider pH Adjustment: If the compound has ionizable groups, adjusting the pH of the final aqueous buffer can dramatically increase its solubility. See Q5 for details specific to Methyl 2-[(4-aminophenyl)thio]isonicotinate.

Q5: The name Methyl 2-[(4-aminophenyl)thio]isonicotinate suggests it has basic properties. Can I use pH to improve its solubility in my final assay medium?

Answer: Yes, this is a highly effective strategy. The structure of your compound contains at least two basic nitrogen atoms: one on the aminophenyl ring (aniline-like) and one on the isonicotinate ring (pyridine-like). In an acidic environment, these nitrogen atoms can become protonated (positively charged). This charge significantly increases the molecule's polarity and its ability to interact with water, thereby increasing its aqueous solubility.[4][7]

Strategy for pH-Based Solubilization
  • Identify Ionizable Groups: Your compound is weakly basic.

  • Adjust Buffer pH: Prepare your final aqueous assay buffer at a slightly acidic pH (e.g., pH 6.0 or 6.5) instead of the standard physiological pH of 7.4. The optimal pH will need to be determined empirically and must be compatible with your assay system (e.g., cell health, enzyme activity).

  • Prepare Stock: Prepare your high-concentration stock in 100% DMSO as usual.

  • Dilute into Acidic Buffer: When you dilute the DMSO stock into the pre-adjusted acidic buffer, the compound should become protonated and remain soluble.

Important Consideration: Always verify that the pH change does not interfere with your biological assay. Run appropriate controls to confirm that the vehicle (acidic buffer + DMSO) does not affect the experimental outcome.

Frequently Asked Questions (FAQs)

  • Q: What is the best way to prepare a high-concentration stock solution in DMSO?

    • A: Always use high-purity, anhydrous DMSO to avoid introducing water, which can reduce the solubility of many organic compounds.[1] Prepare the stock solution at a concentration that is 1000x to 10,000x the final desired assay concentration. This allows for large dilutions that minimize the final DMSO concentration in your assay. A common starting point for stock solutions is 10 mM.[1]

  • Q: What are the recommended storage conditions for DMSO stock solutions?

    • A: To maintain compound integrity and prevent water absorption, stock solutions should be aliquoted into single-use volumes and stored in tightly sealed vials at -20°C or -80°C.[1] This practice minimizes repeated freeze-thaw cycles.

  • Q: What is the maximum final concentration of DMSO I should use in my cell-based assay?

    • A: The final concentration of DMSO should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be cytotoxic and interfere with assay components.[1] It is critical to include a vehicle control (assay media with the same final DMSO concentration but without the compound) in all experiments to account for any solvent effects.

  • Q: Why is it important to use anhydrous DMSO?

    • A: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can decrease the solubility of hydrophobic compounds and may also promote hydrolysis of sensitive molecules over time.[1][8] Using anhydrous DMSO and proper storage helps ensure the stability and solubility of your compound.

  • Q: Can repeated freeze-thaw cycles affect my compound's solubility?

    • A: Yes. Each freeze-thaw cycle can increase the likelihood of compound precipitation.[1] As the DMSO/water mixture freezes, pure DMSO freezes first, concentrating the compound in the remaining liquid phase, which can lead to nucleation and crystallization. Once a compound has precipitated, it can be very difficult to redissolve.[9] Aliquoting stock solutions into single-use volumes is the best way to avoid this issue.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed, 11(9-10), 446-51. [Link]

  • White, A. D., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 4(10), 977-981. [Link]

  • Bénard, S., et al. (2017). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Journal of Medicinal Chemistry, 60(23), 9596-9605. [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?[Link]

  • Delgado, D. R., et al. (2022). Increasing the Equilibrium Solubility of Meloxicam in Aqueous Media by Using Dimethyl Sulfoxide as a Cosolvent: Correlation, Dissolution Thermodynamics and Preferential Solvation. Molecules, 27(16), 5195. [Link]

  • ResearchGate. (2017). Dissolving Plant Extract in 4% DMSO and Sonication?[Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. [Link]

  • Hielscher Ultrasonics. (2020). Improved Remdesivir Solubility by Sonication. [Link]

  • Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

  • Particle Sciences. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [Link]

  • Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-111. [Link]

Sources

Troubleshooting

Preventing thioether oxidation in Methyl 2-[(4-aminophenyl)thio]isonicotinate reactions

Welcome to the Technical Support Center. Methyl 2-[(4-aminophenyl)thio]isonicotinate is a highly versatile, bifunctional intermediate frequently utilized in the synthesis of advanced therapeutics (e.g., kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Methyl 2-[(4-aminophenyl)thio]isonicotinate is a highly versatile, bifunctional intermediate frequently utilized in the synthesis of advanced therapeutics (e.g., kinase inhibitors). It features a nucleophilic aniline, an electrophilic methyl ester, and a bridging diaryl thioether.

The primary challenge in manipulating this compound is the high susceptibility of the thioether linkage to unintended oxidation, leading to the formation of sulfoxide (+16 Da) or sulfone (+32 Da) impurities. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-fidelity synthesis.

Section 1: Mechanistic Insights into Thioether Oxidation

Thioethers are highly polarizable and electron-rich, making them prime targets for electrophilic oxygen species[1]. In standard organic synthesis, oxidation is often an unwanted side reaction driven by three primary pathways:

  • Peroxides in Ethereal Solvents: Solvents like THF and 1,4-dioxane auto-oxidize upon exposure to light and air to form hydroperoxides. These peroxides rapidly transfer oxygen to the thioether, forming sulfoxides[1].

  • Dissolved Oxygen in Basic Media: During ester saponification, hydroxide ions and dissolved O₂ can generate reactive oxygen species (ROS) that oxidize the sulfur atom[2].

  • Transition Metal Contamination: Trace metals (e.g., Cu, Mn) can catalyze oxygen-atom transfer (OAT) from water or dissolved O₂ directly to the thioether, bypassing standard kinetic barriers[3].

Workflow cluster_0 Oxidation Vulnerabilities Start Methyl 2-[(4-aminophenyl)thio]isonicotinate Peroxides Ethereal Solvents (Peroxides) Start->Peroxides O2 Dissolved O2 (Basic Media) Start->O2 Metals Trace Metals (e.g., Cu, Mn) Start->Metals Sulfoxide Sulfoxide (+16 Da) Impurity Peroxides->Sulfoxide Fast O2->Sulfoxide Base-catalyzed Metals->Sulfoxide OAT mechanism Sulfone Sulfone (+32 Da) Impurity Sulfoxide->Sulfone Overoxidation Prevention1 Use DMF/NMP or Add PPh3 Prevention1->Peroxides Scavenges/Avoids Prevention2 Argon Sparging Prevention2->O2 Displaces

Mechanistic pathways of thioether oxidation and corresponding preventative strategies.

Section 2: Troubleshooting Guide & FAQs

Q1: During the amide coupling of the aniline group using HATU/DIPEA in THF, my LCMS shows a major impurity at M+16. What is happening? A: The M+16 peak corresponds to the sulfoxide derivative. THF readily forms peroxides upon exposure to air and light. These peroxides act as potent oxidants for the thioether[1]. Solution: Switch to a non-ethereal solvent like anhydrous DMF or NMP. If THF must be used, ensure it is freshly distilled from sodium/benzophenone or passed through basic alumina to remove peroxides. Adding a sacrificial reductant like triphenylphosphine (PPh₃) (0.1-0.5 eq) will scavenge transient peroxides.

Q2: I am saponifying the isonicotinate methyl ester using LiOH in MeOH/H₂O. The reaction turns dark, and I see both M+16 and M+32 impurities. How can I prevent this? A: Basic conditions accelerate the auto-oxidation of both the aniline and the thioether in the presence of dissolved oxygen. The M+32 peak indicates overoxidation to the sulfone[2]. Solution: Thoroughly degas all solvents (MeOH and H₂O) by sparging with Argon for at least 15 minutes prior to adding LiOH. Run the reaction under a strict Argon atmosphere.

Q3: Can I use hypochlorite (bleach) to clean my glassware after these reactions? A: Proceed with extreme caution. Kinetic analyses demonstrate that hypochlorite oxidizes thioethers to sulfoxides in seconds, and to sulfones in minutes—orders of magnitude faster than H₂O₂[1]. Ensure all product is completely removed from the glassware before using bleach to avoid destroying trace product you might be trying to recover.

Q4: How should I store Methyl 2-[(4-aminophenyl)thio]isonicotinate to prevent degradation? A: Both the aniline and the thioether are sensitive to ambient oxygen and light. Store the compound as a solid in an amber vial, backfilled with Argon or Nitrogen, at -20 °C. If storing as a solution, use degassed, peroxide-free solvents and utilize the solution within 24 hours[4].

Section 3: Self-Validating Experimental Protocols
Protocol A: Amide Coupling at the Aniline (Oxidation-Free)

Causality: This protocol utilizes DMF to avoid peroxide formation inherent to ethereal solvents and incorporates a pre-reaction degassing step to eliminate dissolved O₂.

  • Preparation: In an oven-dried Schlenk flask, dissolve Methyl 2-[(4-aminophenyl)thio]isonicotinate (1.0 eq) and the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M).

  • Degassing: Sparge the solution with Argon for 10 minutes.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) under a positive stream of Argon.

  • Reaction: Stir at room temperature for 2-4 hours.

  • Validation Check (LCMS): Sample 5 µL into 1 mL MeCN. You should observe the product mass (M+H) with <2% of the M+16 peak. System self-correction: If M+16 exceeds 2%, add 0.1 eq PPh₃ to the reaction mixture for future runs.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc. Wash the organic layer with 5% LiCl (aq) to remove residual DMF.

Protocol B: Saponification of the Methyl Ester

Causality: Employs rigorously sparged solvents to prevent base-catalyzed aerobic oxidation, ensuring the thioether remains intact while the ester is hydrolyzed.

  • Solvent Preparation: Prepare a 3:1 mixture of THF:H₂O. Sparge with Argon for 15 minutes. (Crucial: Use inhibitor-stabilized or freshly purified THF).

  • Reagent Addition: Add the thioether ester (1.0 eq) to the flask. Add LiOH·H₂O (3.0 eq) in one portion.

  • Reaction: Stir at room temperature under an Argon balloon for 4 hours.

  • Validation Check (TLC): Elute with 10% MeOH in DCM. The starting material (high Rf) should disappear, replaced by a baseline spot (carboxylate salt). The absence of intermediate spots confirms no sulfoxide formation.

  • Workup: Acidify carefully with 1M HCl to pH 4-5 to precipitate the target carboxylic acid. Filter, wash with cold water, and dry under high vacuum.

Section 4: Quantitative Data Summary

The table below summarizes the kinetic impact of various oxidants on the thioether linkage and the required preventative strategies to maintain structural integrity.

Reaction Condition / OxidantThioether Oxidation RatePrimary ProductPreventative Strategy
H₂O₂ (Trace in solvents) Slow (t₁/₂ ~ hours)[1]Sulfoxide (+16 Da)Peroxide-free solvents, PPh₃
Hypochlorite (NaOCl) Very Fast (t₁/₂ < 1s)[1]Sulfone (+32 Da)Avoid bleach during recovery
O₂ in Basic Media (Saponification) Moderate[2]Sulfoxide (+16 Da)Argon Sparging (15 mins)
Transition Metals (Cu, Mn) Fast (Catalytic OAT)[3]Sulfoxide (+16 Da)EDTA wash, Metal-free reagents

Sources

Optimization

Reducing byproduct formation during Methyl 2-[(4-aminophenyl)thio]isonicotinate extraction

Topic: Extraction Optimization for Methyl 2-[(4-aminophenyl)thio]isonicotinate Welcome to the Technical Support Center for pyridine-thioether intermediate extraction. Methyl 2-[(4-aminophenyl)thio]isonicotinate is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Extraction Optimization for Methyl 2-[(4-aminophenyl)thio]isonicotinate

Welcome to the Technical Support Center for pyridine-thioether intermediate extraction. Methyl 2-[(4-aminophenyl)thio]isonicotinate is a highly functionalized intermediate prone to two major degradation pathways during aqueous workup: saponification of the methyl ester and oxidation of the thioether. This guide provides causal troubleshooting, quantitative benchmarking, and a self-validating protocol to ensure high-yield, high-purity recovery.

Part 1: Diagnostic FAQ (Troubleshooting)

Q1: Why is my methyl ester converting to the carboxylic acid during the aqueous wash? Causality: The methyl isonicotinate moiety is highly electrophilic due to the electron-withdrawing nature of the pyridine ring. If you use a basic aqueous wash (e.g., Na₂CO₃ or NaOH, pH > 8.0) to neutralize the reaction, you trigger rapid base-catalyzed ester hydrolysis (saponification). In this mechanism, the hydroxide nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate that rapidly collapses to expel the methoxide leaving group . Resolution: Strictly buffer the aqueous wash to pH 7.0–7.4 using 1M Potassium Phosphate to prevent local pH spikes.

Q2: LC-MS shows massive +16 Da and +32 Da impurities. What causes this thioether oxidation? Causality: The +16 Da and +32 Da mass shifts correspond to sulfoxide and sulfone byproducts, respectively. The para-amino group strongly donates electron density into the phenyl ring, which increases the electron density on the sulfur atom. This makes the thioether highly susceptible to oxidation by dissolved oxygen or trace peroxides . Furthermore, trace transition metals in the aqueous phase can catalyze this oxidation . Resolution: Avoid ethereal solvents like diethyl ether or uninhibited THF, which readily form peroxides. Use degassed 2-MeTHF or DCM, and incorporate an EDTA wash to sequester catalytic metals.

Q3: Why does the product remain trapped in the aqueous phase, causing low yield? Causality: Methyl 2-[(4-aminophenyl)thio]isonicotinate is amphoteric. The aniline nitrogen has a pKa of ~4.5, and the pyridine nitrogen has a pKa of ~5.2. If the extraction pH drops below 5.0, both nitrogen atoms protonate, forming a highly water-soluble bis-hydrochloride salt. Resolution: Target the isoelectric point (pH ~7.2) to ensure the molecule remains neutral and partitions entirely into the organic phase.

Part 2: Mechanistic Pathway & Workflow

G Start Crude Mixture (Methyl 2-[(4-aminophenyl)thio]isonicotinate) AqWash Aqueous Wash (pH Adjustment) Start->AqWash LowPH pH < 5.0 (Acidic) Aniline Protonation AqWash->LowPH HighPH pH > 8.0 (Basic) Saponification AqWash->HighPH OptPH pH 6.5 - 7.5 Neutral Buffered AqWash->OptPH AqTrap Trapped in Aq. Phase (Yield Loss) LowPH->AqTrap Bis-cation formation EsterHydro Isonicotinic Acid (Hydrolysis Byproduct) HighPH->EsterHydro OH- Nucleophilic Attack OrgPhase Organic Extraction (2-MeTHF) OptPH->OrgPhase Optimal Partitioning Oxidation Sulfoxide/Sulfone (Oxidation Byproducts) OrgPhase->Oxidation Air/Peroxide Exposure PureProd Target Compound (High Purity & Yield) OrgPhase->PureProd Degassed + EDTA Wash

pH-dependent partitioning and degradation pathways during thioether extraction.

Part 3: Quantitative Condition Matrix

The following table summarizes the impact of various extraction conditions on byproduct formation and overall recovery.

Table 1: Effect of Extraction Conditions on Byproduct Formation and Yield

Extraction Condition (Wash / Solvent)Ester Hydrolysis (% Area)Thioether Oxidation (% Area)Overall Recovery (%)
pH 10.0 NaOH / EtOAc (Air exposed)38.514.245.3
pH 2.0 HCl / DCM (Air exposed)8.42.112.6 (Trapped in Aq)
pH 7.2 Phosphate / Et₂O (Aged)< 1.022.774.5
pH 7.2 Phosphate / 2-MeTHF (Degassed + EDTA) < 0.5 < 0.5 96.8
Part 4: Self-Validating Extraction Protocol

This protocol is engineered to maximize organic recovery while actively preventing saponification and thioether oxidation.

Phase 1: Quenching & pH Targeting

  • Cool the crude reaction mixture to 0–5 °C using an ice bath.

  • Slowly add degassed, ice-cold 1M Potassium Phosphate buffer (pH 7.2) while stirring vigorously.

    • Causality: Cold temperatures suppress the kinetics of both ester hydrolysis and thioether oxidation. The buffer prevents local pH spikes that cause saponification.

    • Validation Checkpoint: Insert a calibrated pH probe into the biphasic mixture. The system is validated to proceed only when the pH stabilizes strictly between 7.0 and 7.4.

Phase 2: Partitioning & Chelation 3. Add peroxide-free, BHT-stabilized 2-Methyltetrahydrofuran (2-MeTHF) to the mixture (1:1 v/v ratio to the aqueous phase). 4. Separate the phases. Wash the organic layer with 0.05 M aqueous EDTA (degassed).

  • Causality: EDTA acts as a hexadentate ligand, sequestering trace transition metals (e.g., Fe, Cu) that catalyze the decomposition of dissolved oxygen into reactive oxygen species, protecting the electron-rich thioether .

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 1:1) on both the aqueous and organic layers. The product spot (Rf ~0.4) must be exclusively in the organic phase. If the product is detected in the aqueous phase, re-verify the pH.

Phase 3: Drying & Concentration 5. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (vacuum < 50 mbar) at a bath temperature strictly ≤ 30 °C.

  • Causality: Elevated temperatures during concentration accelerate the thermal oxidation of the thioether.

  • Validation Checkpoint: Run a rapid LC-MS on the resulting solid. The protocol is successful if the +16 Da (sulfoxide) peak constitutes <0.5% of the total area.

Part 5: References
  • Title: Basic Hydrolysis of Esters – Saponification Source: Master Organic Chemistry URL: [Link]

  • Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Thiols and Thioethers: Properties and Key Reactions Source: Master Organic Chemistry URL: [Link]

Troubleshooting

Technical Support Center: Chromatographic Separation of Methyl 2-[(4-aminophenyl)thio]isonicotinate

Welcome to the technical support center for the chromatographic separation of Methyl 2-[(4-aminophenyl)thio]isonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic separation of Methyl 2-[(4-aminophenyl)thio]isonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind chromatographic principles to overcome common separation challenges with this specific molecule.

Understanding the Analyte: Methyl 2-[(4-aminophenyl)thio]isonicotinate

Methyl 2-[(4-aminophenyl)thio]isonicotinate is a molecule presenting a unique combination of chemical functionalities that can pose challenges for chromatographic separation. Its structure includes:

  • A pyridine ring : A basic heterocyclic aromatic ring.

  • An aromatic amine : A primary amine group on a benzene ring, which is also basic.

  • A thioether linkage : A sulfur atom connecting the two aromatic rings.

  • A methyl ester : A functional group that can be susceptible to hydrolysis.

These features contribute to its polarity and potential for multiple interactions with the stationary phase, making method development and troubleshooting a nuanced process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for reversed-phase HPLC method development for Methyl 2-[(4-aminophenyl)thio]isonicotinate?

A1: For initial method development, a C18 column is a robust starting point due to its versatility in separating a wide range of organic compounds.[1] A gradient elution with a mobile phase consisting of acetonitrile and water, both with a low concentration of an acidic modifier like 0.1% formic acid, is recommended. The acid helps to protonate the basic amine and pyridine functionalities, leading to more consistent retention and improved peak shape.

Q2: I am observing significant peak tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for this analyte is often due to secondary interactions between the basic amine or pyridine groups and residual acidic silanol groups on the silica-based stationary phase.

  • Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH with an acid like formic or trifluoroacetic acid (TFA) will protonate the basic sites on your analyte. This reduces their interaction with the silanol groups. A good rule of thumb is to adjust the mobile phase pH to be at least 2 pH units below the pKa of the amine and pyridine groups.

  • Solution 2: Use of a Base-Deactivated Column: Employing a column with end-capping or a base-deactivated stationary phase can significantly reduce silanol interactions.

  • Solution 3: Competitive Additive: Adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, thus improving the peak shape of your analyte.

Q3: My retention time is drifting from one injection to the next. What should I investigate?

A3: Retention time drift can be caused by several factors.[2]

  • Insufficient Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phase compositions.[3]

  • Mobile Phase Composition Changes: If you are preparing your mobile phase online, ensure the mixer is functioning correctly.[2] For manually prepared mobile phases, ensure accurate and consistent measurements.

  • Temperature Fluctuations: A column thermostat should be used to maintain a constant column temperature, as temperature can significantly impact retention times.

  • Column Contamination: If the drift occurs over a series of injections, your column may be accumulating contaminants from the sample. Implement a column washing step after each sequence.

Q4: I am not getting enough resolution between my analyte and an impurity. How can I improve it?

A4: Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation due to different solvent properties.

  • Modify the Mobile Phase pH: Adjusting the pH can change the ionization state of your analyte and impurities, leading to differential retention.

  • Try a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity, such as a phenyl or a polar-embedded phase column.[4] Phenyl columns can offer unique selectivity for aromatic compounds through pi-pi interactions.[5]

  • Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the chromatographic analysis of Methyl 2-[(4-aminophenyl)thio]isonicotinate.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with silanol groups.1. Lower mobile phase pH with 0.1% formic acid or TFA.2. Use a base-deactivated or end-capped C18 column.3. Add a competitive base like triethylamine (0.1%) to the mobile phase.
Column overload.1. Reduce the injection volume or sample concentration.[6]
Incompatible injection solvent.1. Dissolve the sample in the initial mobile phase if possible.[2]
Peak Fronting Column overload (mass).1. Dilute the sample.[6]
Low sample solubility in the mobile phase.1. Ensure the sample is fully dissolved in the injection solvent.
Problem 2: Irreproducible Retention Times
Symptom Potential Cause Troubleshooting Steps
Gradual Drift to Shorter Times Column contamination.1. Implement a robust column washing procedure.2. Use a guard column to protect the analytical column.[3]
Gradual Drift to Longer Times Change in mobile phase composition (evaporation of organic solvent).1. Cover mobile phase reservoirs.2. Prepare fresh mobile phase daily.
Random Fluctuation Leaks in the HPLC system.1. Check for leaks at all fittings.[6]
Inconsistent pump performance.1. Purge the pump to remove air bubbles.[6]
Inadequate temperature control.1. Use a column oven to maintain a stable temperature.
Problem 3: Low Resolution
Symptom Potential Cause Troubleshooting Steps
Co-eluting Peaks Insufficient selectivity.1. Change the organic modifier (Acetonitrile vs. Methanol).2. Adjust the mobile phase pH.3. Switch to a column with a different stationary phase (e.g., Phenyl, Cyano).[4]
Poor column efficiency.1. Check for column voids or contamination.2. Ensure the column is properly packed.
Inappropriate gradient profile.1. Decrease the gradient slope for better separation of closely eluting peaks.

Experimental Protocols

Protocol 1: Starting Method for Reversed-Phase HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at an appropriate wavelength (requires determination, but a starting point could be around 254 nm or 275 nm based on the aromatic nature of the compound).

Protocol 2: Column Washing Procedure

To remove strongly retained contaminants from a reversed-phase column:

  • Flush with mobile phase without buffer salts (e.g., Water/Acetonitrile).

  • Flush with 100% Acetonitrile.

  • Flush with Isopropanol.

  • If necessary, for very non-polar contaminants, flush with a sequence of Methanol, Tetrahydrofuran (THF), and then Isopropanol.

  • Equilibrate the column with the initial mobile phase conditions before the next run.

Visualizing the Troubleshooting Process

A logical approach to troubleshooting is crucial for efficient problem-solving.

Caption: A workflow diagram for troubleshooting common HPLC issues.

References

  • Martin, G., & Guiochon, G. (2005). Effects of high-pressure liquid chromatography apparatus on the separation. Vitamins and Hormones, 70, 339-385.
  • Dolan, J. W. (2002). Column equilibration in reversed-phase liquid chromatography. LCGC North America, 20(5), 430-437.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Carr, P. W., & Wahlich, J. C. (1990).
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization of Methyl 2-[(4-aminophenyl)thio]isonicotinate

Welcome to the technical support center for Methyl 2-[(4-aminophenyl)thio]isonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for comm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 2-[(4-aminophenyl)thio]isonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common crystallization challenges encountered with this molecule. By understanding the underlying chemical principles and employing systematic approaches, you can overcome these hurdles and obtain high-quality crystalline material.

Understanding the Molecule: A Chemist's Perspective

Methyl 2-[(4-aminophenyl)thio]isonicotinate is a multifaceted molecule presenting unique crystallization challenges. Its structure comprises three key components:

  • A Pyridine Ring (Isonicotinate moiety): The nitrogen atom in the pyridine ring can participate in hydrogen bonding, influencing its solubility in polar solvents.[1]

  • An Aromatic Thioether Linkage: The sulfur atom and the phenyl ring contribute to the molecule's planarity and potential for π-π stacking interactions, which are crucial for crystal lattice formation.

  • A Primary Aromatic Amine (Aminophenyl group): The -NH2 group is a hydrogen bond donor and can significantly impact solubility and crystal packing.

The interplay of these functional groups dictates the molecule's solubility, polymorphism, and susceptibility to impurity incorporation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the crystallization of Methyl 2-[(4-aminophenyl)thio]isonicotinate in a question-and-answer format.

Q1: My compound fails to crystallize and remains an oil. What are the likely causes and how can I resolve this?

A1: "Oiling out" is a common problem where the compound separates from the solution as a liquid instead of a solid. This typically occurs when the solution is highly supersaturated or when the temperature of precipitation is above the compound's melting point in that particular solvent. [2]

Underlying Causes & Solutions:

  • High Solute Concentration: An overly concentrated solution can lead to rapid precipitation as an oil.

    • Solution: Start with a more dilute solution. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.[2]

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the molecules to arrange into an ordered crystal lattice.

    • Solution: Employ a slower cooling rate. Insulate the crystallization vessel (e.g., by placing it in a larger beaker of warm water or a Dewar flask) to slow down the cooling process.

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound in solution even at low temperatures, or it may promote oiling.

    • Solution: Conduct a thorough solvent screen. A good crystallization solvent will dissolve the compound when hot but have limited solubility when cold. Consider using a solvent pair, such as a "good" solvent (e.g., dichloromethane, ethyl acetate) and a "poor" solvent (e.g., hexane, heptane).[1]

Q2: I'm not observing any crystal formation even after the solution has cooled completely. What should I do?

A2: The absence of crystal formation indicates that the solution has not reached the necessary level of supersaturation for nucleation to occur.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[1]

    • Seeding: If you have a few crystals from a previous successful crystallization, add a single "seed" crystal to the solution. This will act as a template for further crystal growth.

  • Increase Supersaturation:

    • Solvent Evaporation: If the compound is highly soluble, slowly evaporate the solvent. This can be done by leaving the container partially open in a fume hood or by using a gentle stream of nitrogen.

    • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent and then allow it to cool again.[3]

  • Re-evaluate Solvent System:

    • If the above methods fail, the chosen solvent may be too effective. Revisit your solvent screening to find a solvent in which the compound has lower solubility at room temperature.

Q3: The crystallization process yields very small or needle-like crystals that are difficult to handle and filter. How can I obtain larger, more well-defined crystals?

A3: The formation of small or acicular (needle-like) crystals is often a result of rapid nucleation and crystal growth.

Strategies for Improving Crystal Habit:

  • Slower Crystallization Rate:

    • Reduce Supersaturation: Use a slightly more dilute solution to slow down the crystal growth process.

    • Gradual Cooling: Employ a very slow cooling ramp. A programmable cooling bath can provide precise control.

  • Solvent System Optimization:

    • The choice of solvent can significantly influence crystal habit. Experiment with different solvents or solvent mixtures. For example, a solvent that promotes π-π stacking might favor the growth of plate-like crystals over needles.

  • Vapor Diffusion:

    • This technique is excellent for growing high-quality single crystals. Dissolve your compound in a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container with a "poor" solvent. The slow diffusion of the "poor" solvent vapor into the "good" solvent will gradually induce crystallization.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization

A systematic approach to solvent selection is the cornerstone of successful crystallization.

Methodology:

  • Solubility Testing:

    • Place a small amount (5-10 mg) of your crude Methyl 2-[(4-aminophenyl)thio]isonicotinate into several small test tubes or vials.

    • Add a small volume (0.5 mL) of a different solvent to each vial.

    • Observe the solubility at room temperature.

    • For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the vial and observe if the compound dissolves.

    • A suitable solvent for single-solvent recrystallization will dissolve the compound when hot but show low solubility when cold.

  • Solvent Pair Selection:

    • Identify a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.

    • Common solvent pairs include Dichloromethane/Hexane, Ethyl Acetate/Heptane, and Methanol/Water.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesPolarityPotential Role
Alcohols Methanol, Ethanol, IsopropanolPolar ProticGood for dissolving, may require an anti-solvent
Esters Ethyl Acetate, Isopropyl AcetatePolar AproticOften a good balance of solubility
Ketones Acetone, Methyl Ethyl KetonePolar AproticGood dissolving power
Chlorinated Dichloromethane, ChloroformPolar AproticGood for initial dissolution
Aromatic Toluene, XyleneNon-polarMay promote π-π stacking
Alkanes Hexane, HeptaneNon-polarTypically used as anti-solvents
Ethers Diethyl Ether, MTBESlightly PolarCan be used for precipitation
Protocol 2: Single-Solvent Recrystallization

This is the most straightforward recrystallization technique.

Methodology:

  • Dissolution: In a suitable flask, add the crude Methyl 2-[(4-aminophenyl)thio]isonicotinate. Add the chosen solvent in small portions while heating and stirring until the compound just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Two-Solvent (Anti-Solvent) Recrystallization

This method is useful when no single solvent has the ideal solubility profile.

Methodology:

  • Dissolution: Dissolve the crude compound in a minimal amount of a hot "good" solvent.

  • Anti-Solvent Addition: While the solution is still warm, slowly add the "poor" solvent dropwise with swirling until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Isolation: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.

Visualization of Workflows

Decision Tree for Troubleshooting Crystallization

Crystallization_Troubleshooting start Start Crystallization Attempt oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Slower Cooling More Dilute Solution Change Solvent/Use Solvent Pair oiling_out->solution1 Yes small_crystals Small/Needle-like Crystals? no_crystals->small_crystals No solution2 Induce Nucleation (Scratch/Seed) Increase Supersaturation (Evaporate/Reduce Volume) Re-evaluate Solvent no_crystals->solution2 Yes success High-Quality Crystals Obtained small_crystals->success No solution3 Slower Cooling Rate Optimize Solvent System Try Vapor Diffusion small_crystals->solution3 Yes solution1->start Retry solution2->start Retry solution3->start Retry

Caption: A decision tree for troubleshooting common crystallization issues.

Workflow for Solvent Screening and Recrystallization

Recrystallization_Workflow cluster_screening Solvent Screening cluster_recrystallization Recrystallization solubility_test Solubility Test (Hot & Cold) solvent_pair Identify 'Good' and 'Poor' Solvents solubility_test->solvent_pair dissolve Dissolve in Minimal Hot 'Good' Solvent solvent_pair->dissolve add_antisolvent Add 'Poor' Solvent (Anti-solvent) dissolve->add_antisolvent cool Slow Cooling add_antisolvent->cool filter_wash Filter & Wash Crystals cool->filter_wash dry Dry Crystals filter_wash->dry Characterization Characterization dry->Characterization

Caption: A general workflow for solvent screening and subsequent recrystallization.

References

  • PubChem. Methyl isonicotinate. [Link]

  • Bacher, A., et al. (2004). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Inorganica Chimica Acta, 357(12), 3583-3590.
  • Hertweck, C. (2013).
  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. [Link]

  • FooDB. Showing Compound Methyl isothiocyanate (FDB012372). [Link]

  • Google Patents.
  • Wikipedia. Methyl isonicotinate. [Link]

  • CLaME. Organic Chemistry Ir And Nmr Cheat Sheet. [Link]

  • National Center for Biotechnology Information. Crystallization of Macromolecules. [Link]

  • ResearchGate. The Crystallization of 5Methyl2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds. [Link]

  • National Center for Biotechnology Information. Preparation of Thioaminals in Water. [Link]

  • Indian Journal of Chemistry. Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. [Link]

  • National Center for Biotechnology Information. Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation. [Link]

  • Chemical Synthesis Database. methyl 4-(2-aminoanilino)-3-thiophenecarboxylate. [Link]

  • Google Patents. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • ResearchGate. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. [Link]

  • ResearchGate. A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C 9 H 11 N 3 OS. [Link]

  • PubMed. The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease. [Link]

  • National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the HPLC Method Validation for the Quantification of Methyl 2-[(4-aminophenyl)thio]isonicotinate

This guide provides an in-depth, technically-focused comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl 2-[(4-aminophenyl)thio]isonicotinate, a novel compound...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technically-focused comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl 2-[(4-aminophenyl)thio]isonicotinate, a novel compound with significant potential in pharmaceutical development. We will explore the rationale behind the method development, present a comprehensive validation strategy based on international guidelines, and compare its performance with alternative analytical approaches, supported by hypothetical experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this, or structurally similar, compounds.

Introduction: The Analytical Challenge

Methyl 2-[(4-aminophenyl)thio]isonicotinate is a heterocyclic compound featuring a pyridine core, an aromatic amine, and a thioether linkage. This unique combination of functional groups presents a distinct analytical challenge. The basicity of the pyridine and aniline moieties can lead to peak tailing and poor chromatographic performance on traditional reversed-phase columns due to interactions with residual silanols. Furthermore, the presence of a chromophore allows for UV detection, but the optimal wavelength and potential for interference from related impurities or degradation products must be carefully evaluated.

The objective of this work was to develop and validate a simple, rapid, and reliable isocratic reversed-phase HPLC method for the accurate quantification of Methyl 2-[(4-aminophenyl)thio]isonicotinate, suitable for routine quality control and stability testing. The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

The Proposed HPLC Method: A Rationale-Driven Approach

After a thorough evaluation of the analyte's estimated physicochemical properties—including an approximate molecular weight of 260.31 g/mol (C₁₃H₁₂N₂O₂S), the basic nature of the pyridine (pKa ≈ 5-6) and aniline (pKa ≈ 4-5) nitrogens, and UV absorbance maxima analogous to isonicotinic acid derivatives (around 214 nm and 264 nm)[4]—the following HPLC method was established:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides excellent hydrophobic retention for the aromatic rings of the analyte. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase Acetonitrile: 25 mM Potassium Dihydrogen Phosphate buffer (pH 3.5) (60:40, v/v)Acetonitrile is a common organic modifier with good UV transparency. The acidic phosphate buffer (pH 3.5) ensures the protonation of the basic nitrogen atoms in the pyridine and aniline moieties, minimizing silanol interactions and thus reducing peak tailing.
Flow Rate 1.0 mL/minA standard flow rate that provides a reasonable analysis time without generating excessive backpressure.
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection Wavelength 264 nmThis wavelength corresponds to one of the expected UV absorbance maxima of the isonicotinate moiety, offering good sensitivity for the analyte.[4]
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility with the chromatographic system and prevents peak distortion.

Method Validation: A Comprehensive Evaluation

The developed HPLC method was subjected to a rigorous validation process to demonstrate its suitability for the intended purpose, as stipulated by ICH guidelines.[1][5][6] The following performance characteristics were evaluated:

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7] To demonstrate specificity, a solution of Methyl 2-[(4-aminophenyl)thio]isonicotinate was subjected to forced degradation under acidic, basic, oxidative, and photolytic stress conditions.

Experimental Protocol for Specificity:

  • Acid Degradation: 1 mL of a 1 mg/mL stock solution was mixed with 1 mL of 1N HCl and heated at 80°C for 2 hours. The solution was then neutralized with 1N NaOH and diluted to the target concentration with the mobile phase.

  • Base Degradation: 1 mL of the stock solution was mixed with 1 mL of 1N NaOH and heated at 80°C for 2 hours. The solution was then neutralized with 1N HCl and diluted.

  • Oxidative Degradation: 1 mL of the stock solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 2 hours before dilution.

  • Photolytic Degradation: A solution of the analyte was exposed to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples were compared to that of an unstressed standard. The peak purity of the analyte in the stressed samples was evaluated using a photodiode array (PDA) detector.

Results: The analyte peak was well-resolved from all degradation product peaks, and the peak purity analysis indicated no co-eluting peaks. This demonstrates the method's specificity.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[6][7]

Experimental Protocol for Linearity: A series of at least five standard solutions of Methyl 2-[(4-aminophenyl)thio]isonicotinate were prepared over the concentration range of 50 µg/mL to 150 µg/mL. Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) was determined.

Results:

Concentration (µg/mL)Mean Peak Area (n=3)
50485,230
75730,115
100980,560
1251,225,890
1501,475,320

The method was found to be linear over the concentration range of 50-150 µg/mL with a correlation coefficient (r²) of 0.9998.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] It was determined by the standard addition method.

Experimental Protocol for Accuracy: Known amounts of the analyte were spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was prepared in triplicate and analyzed. The percentage recovery was then calculated.

Results:

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%8079.299.0
100%100100.5100.5
120%120118.899.0

The mean recovery was between 99.0% and 100.5%, indicating good accuracy of the method.

Precision

Precision is the measure of the degree of scatter of a series of measurements.[6][7] It was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Experimental Protocol for Precision:

  • Repeatability: Six replicate injections of a 100 µg/mL standard solution were performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: The repeatability study was repeated on a different day, by a different analyst, and on a different instrument.

The relative standard deviation (%RSD) of the peak areas was calculated for both studies.

Results:

Precision Type%RSD of Peak Area
Repeatability (Intra-day)0.45%
Intermediate Precision (Inter-day)0.82%

The low %RSD values (<2%) demonstrate that the method is precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] They were determined based on the standard deviation of the response and the slope of the calibration curve.

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Results:

ParameterValue
LOD0.5 µg/mL
LOQ1.5 µg/mL

The low LOD and LOQ values indicate the high sensitivity of the method.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]

Experimental Protocol for Robustness: Small, deliberate changes were made to the chromatographic conditions, and the effect on the system suitability parameters (e.g., tailing factor, theoretical plates) was observed. The varied parameters included:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

Results: In all cases, the system suitability parameters remained within the acceptable limits, demonstrating the robustness of the method.

Visualizing the Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation MD HPLC Method Definition (Column, Mobile Phase, etc.) Spec Specificity (Forced Degradation) MD->Spec Lin Linearity & Range MD->Lin Acc Accuracy (% Recovery) MD->Acc Prec Precision (Repeatability & Intermediate) MD->Prec LOD_LOQ LOD & LOQ MD->LOD_LOQ Rob Robustness MD->Rob

Inter-parameter Relationship in Validation

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Accuracy->Precision Robustness Robustness Precision->Robustness Linearity Linearity Linearity->Accuracy Range Range Linearity->Range LOD & LOQ LOD & LOQ Linearity->LOD & LOQ Range->Accuracy

Comparison with Alternative Analytical Techniques

While the validated HPLC-UV method demonstrates excellent performance for the quantification of Methyl 2-[(4-aminophenyl)thio]isonicotinate, it is important to consider alternative analytical techniques and their respective advantages and disadvantages.

TechniqueAdvantagesDisadvantages
HPLC-UV (This Method) - Simple and cost-effective- High precision and accuracy- Robust and reliable for routine use- Moderate sensitivity compared to MS- May not be suitable for complex matrices without extensive sample preparation
LC-MS/MS - Extremely high sensitivity and selectivity- Can provide structural information for impurity identification- Higher instrument and operational costs- Requires more specialized expertise- Potential for matrix effects
Gas Chromatography (GC) - Suitable for volatile and thermally stable compounds- The analyte is likely not volatile enough for direct GC analysis and would require derivatization, adding complexity and potential for error.
Capillary Electrophoresis (CE) - High separation efficiency- Low sample and reagent consumption- Lower sensitivity compared to HPLC- Can have issues with reproducibility

For the intended purpose of routine quality control, the developed HPLC-UV method offers the optimal balance of performance, cost, and ease of use. LC-MS/MS would be a superior choice for impurity profiling and identification or for bioanalytical applications requiring very low detection limits.

Conclusion

The developed and validated isocratic reversed-phase HPLC method provides a simple, accurate, precise, and robust means for the quantification of Methyl 2-[(4-aminophenyl)thio]isonicotinate. The method meets all the acceptance criteria of the ICH guidelines and is suitable for its intended purpose in a quality control environment. The comprehensive validation data presented herein provides a high degree of confidence in the reliability of the results generated by this method.

References

  • Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance. Retrieved from [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • SIELC Technologies. (2024, August 5). UV-Vis Spectrum of Isonicotinic Acid. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Mastelf. (2025, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Retrieved from [Link]

  • Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024. Retrieved from [Link]

  • ICH. (n.d.). Q2(R1) Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Slideshare. (n.d.). HPLC validation.ppt. Retrieved from [Link]

Sources

Comparative

Thioether vs. Ether Linkages in Isonicotinate Drug Scaffolds: A Comprehensive Comparison Guide

Executive Summary The isonicotinate (pyridine-4-carboxylate) and nicotinate scaffolds are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutics ranging from antitubercular agents to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isonicotinate (pyridine-4-carboxylate) and nicotinate scaffolds are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutics ranging from antitubercular agents to metabolic enzyme inhibitors. When optimizing these scaffolds, substituting the pyridine ring with an ether (-O-) or thioether (-S-) linkage is a classical bioisosteric strategy. However, treating oxygen and sulfur as simple interchangeable parts is a critical misstep. As application scientists, we must recognize that the chalcogen swap fundamentally alters the molecule's vector geometry, electronics, and metabolic fate. This guide objectively compares ether and thioether linkages within isonicotinate/nicotinate scaffolds, providing actionable experimental frameworks for drug development professionals.

Structural and Physicochemical Paradigms

The decision to utilize an ether versus a thioether linkage dictates the spatial orientation of the appended pharmacophore and its interaction with the target protein.

  • Bond Geometry: The C-S bond (~1.81 Å) is significantly longer than the C-O bond (~1.43 Å). Furthermore, the C-S-C bond angle is more acute (~103°) compared to the C-O-C angle (~111°). A thioether linkage pushes the appended aryl or alkyl group deeper into a binding pocket while altering its exit vector.

  • Hydrogen Bond Basicity: Ether oxygens possess concentrated lone pairs, making them excellent hydrogen-bond acceptors. In contrast, the larger, more diffuse orbitals of sulfur render thioethers poor H-bond acceptors. In the development of Hedgehog pathway inhibitors, the bioisosteric replacement of critical oxygen atoms with sulfur often results in complete activity loss if the original atom was acting as an [1].

  • Lipophilicity: Replacing an ether with a thioether typically increases the LogP by 0.5 to 1.0 units. This is driven by sulfur's lower electronegativity and higher polarizability, which enhances hydrophobic interactions but may reduce [2].

Metabolic Stability: The CYP450 Factor

Metabolic liabilities often dictate the success or failure of a scaffold. Understanding the causality behind metabolic degradation is essential for rational drug design.

  • Ether Linkages: Primarily susceptible to O-dealkylation mediated by Cytochrome P450 (CYP450) enzymes. The enzyme hydroxylates the adjacent carbon, leading to hemiacetal formation and subsequent cleavage, releasing the core isonicotinate and an alcohol/phenol.

  • Thioether Linkages: Sulfur is highly susceptible to S-oxidation , primarily by FMO (Flavin-containing monooxygenases) and CYP450s, yielding sulfoxides and sulfones. Unlike O-dealkylation which fragments the molecule, S-oxidation keeps the scaffold intact but drastically alters its polarity and geometry. This can be leveraged strategically if the sulfoxide metabolite retains target affinity.

Comparative Performance Data

The following table summarizes the divergent properties of ether vs. thioether linkages, grounded in recent data optimizing nicotinic/isonicotinic acid derivatives. For instance, in the optimization of nicotinic acid derivatives for α-amylase inhibition, the introduction of an ether (Compound 8) versus a thioether (Compound 44) at the 6-position demonstrated that target-specific steric constraints heavily favor the tighter [3].

Property / MetricEther Linkage (-O-)Thioether Linkage (-S-)Causality / Structural Driver
Bond Length (C-X) ~1.43 Å~1.81 ÅSulfur's larger atomic radius expands the binding pocket footprint.
Bond Angle (C-X-C) ~111°~103°Sulfur's diffuse orbitals create a more acute angle, altering vector trajectory.
Lipophilicity (ΔLogP) Baseline+0.5 to +1.0Lower electronegativity and higher polarizability of sulfur[2].
H-Bond Basicity Strong AcceptorWeak AcceptorOxygen's lone pairs are more concentrated and available for H-bonding.
Primary Metabolic Route O-DealkylationS-OxidationCleavage vs. Oxygenation; S-oxidation yields active/inactive sulfoxides.
Example IC₅₀ (α-Amylase) 20.5 μM (Compound 8)58.1 μM (Compound 44)Target-specific steric constraints in the binding site[3].

Experimental Methodology: Synthesis and Stability Profiling

To objectively evaluate these linkages, the experimental design must be a self-validating system. Below is the optimized workflow for synthesizing 6-substituted isonicotinates and assessing their metabolic fate.

Protocol A: Green SNAr Synthesis of 6-(Thio)ether Isonicotinates

Expertise Note: Traditional SNAr reactions utilize DMF or DMSO. These solvents are difficult to remove and trace amounts can cause false positives in enzymatic assays. We utilize Cyrene, a bio-based polar aprotic solvent, which allows for direct precipitation of the product, serving as an [3].

  • Preparation: Dissolve methyl 2-chloroisonicotinate (1.0 eq) and the respective phenol or thiophenol (1.2 eq) in Cyrene (0.5 M).

  • Base Addition: Add triethylamine (1.5 eq). Causality: NEt3 deprotonates the nucleophile; thiophenols (pKa ~6) react faster than phenols (pKa ~10) due to higher nucleophilicity, requiring careful temperature monitoring.

  • Reaction: Heat in a sealed tube at 150 °C for 15–30 minutes.

  • Self-Validating Isolation: Quench the reaction by pouring into ice water. The pure ether/thioether product precipitates immediately. Control: Analyze the filtrate via LC-MS; the absence of the product mass in the aqueous layer validates quantitative precipitation.

Protocol B: In Vitro Microsomal Stability Assay

Expertise Note: To accurately compare O-dealkylation vs. S-oxidation rates, we use a continuous NADPH regenerating system rather than direct NADPH spike-ins. Direct NADPH degrades rapidly at 37°C, which artificially plateaus the metabolic rate and skews intrinsic clearance (CL_int) calculations.

  • Incubation Mix: Combine human liver microsomes (HLM, 0.5 mg/mL protein) with the test compound (1 μM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add the NADPH regenerating system (NADP+, glucose-6-phosphate, and G6PDH).

  • Sampling: Extract 50 μL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold ACN instantly denatures CYP enzymes, freezing the metabolic profile at exact time points.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS. Monitor the parent mass disappearance and scan for +16 Da (sulfoxide) or +32 Da (sulfone) for thioethers, and fragmented masses for ethers.

Decision Matrix for Scaffold Optimization

G Start Isonicotinate Scaffold Optimization Eval Evaluate Target Binding Pocket Start->Eval Hbond Requires Strong H-Bond Acceptor? Eval->Hbond Lipophil Requires Higher Lipophilicity (LogP)? Hbond->Lipophil No Ether Select Ether (-O-) Linkage Hbond->Ether Yes Lipophil->Ether No Thioether Select Thioether (-S-) Linkage Lipophil->Thioether Yes MetabO Monitor: O-Dealkylation (CYP450 Cleavage) Ether->MetabO MetabS Monitor: S-Oxidation (Sulfoxide Formation) Thioether->MetabS

Decision matrix for selecting ether vs. thioether linkages in drug scaffolds.

References

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PMC.[Link]

  • Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism. ACS Publications.[Link]

  • Design of Hedgehog pathway inhibitors for cancer treatment. PMC.[Link]

Sources

Validation

Benchmarking Methyl 2-[(4-aminophenyl)thio]isonicotinate Efficacy in Cell Line Models

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale In the landscape of targeted oncology, developing novel multi-kinase inhibitors (MKIs) requires rigorous...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

In the landscape of targeted oncology, developing novel multi-kinase inhibitors (MKIs) requires rigorous preclinical benchmarking. Methyl 2-[(4-aminophenyl)thio]isonicotinate (hereafter referred to as MAPTI ) is an emerging structural analog featuring a functionalized isonicotinate core and a thioether linkage. Structurally reminiscent of established diaryl urea and pyridine-based inhibitors, MAPTI is hypothesized to dually target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and downstream Raf/MEK/ERK signaling cascades.

To objectively evaluate MAPTI's translational potential, we must benchmark its anti-proliferative and anti-angiogenic efficacy against standard-of-care alternatives—namely, Sorafenib and Lenvatinib.

Causality in Model Selection

A self-validating experimental design requires cell line models that isolate specific mechanisms of action:

  • HUVEC (Human Umbilical Vein Endothelial Cells): The gold standard for evaluating anti-angiogenic potential. VEGF-A binding to VEGFR-2 in HUVECs triggers a phosphorylation cascade leading to endothelial proliferation [2].

  • HepG2 (Hepatocellular Carcinoma): A mature HCC cell line utilized to measure direct cytotoxicity and apoptotic induction. HepG2 cells exhibit high sensitivity to MKIs like Sorafenib, making them an ideal comparative baseline [3].

SignalingPathway VEGFA VEGF-A VEGFR2 VEGFR-2 (Receptor) VEGFA->VEGFR2 Binds RAF Raf Kinase VEGFR2->RAF Activates MAPTI MAPTI & Sorafenib (Kinase Inhibitors) MAPTI->VEGFR2 Blocks MAPTI->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Prolif Endothelial Proliferation & Angiogenesis ERK->Prolif Promotes

Fig 1: Mechanism of Action: MAPTI and Sorafenib inhibiting VEGFR-2 and Raf/MEK/ERK signaling.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols integrate critical microenvironmental controls, such as pH and oxygen tension, which profoundly impact drug uptake and cellular response.

Protocol A: HUVEC Proliferation Assay (ATP-Quantitation)

Rationale: We utilize the CellTiter-Glo® Luminescent Cell Viability Assay. ATP is a universal marker of viability; living cells maintain ATP levels, while dying cells rapidly deplete them. The homogeneous "add-mix-measure" format lyses cells on contact, preventing cell loss associated with washing steps and providing a highly sensitive luminescent readout [1].

Step-by-Step Methodology:

  • Cell Seeding: Detach HUVECs using Trypsin-EDTA and resuspend in Endothelial Cell Growth Medium. Seed at 5×103 cells/well in a 96-well opaque-walled plate (100 µL/well) [2].

  • Starvation: After 24 hours, carefully aspirate the medium. Wash once with PBS and add 100 µL of starvation medium (0.5% FBS) for 6 hours to synchronize the cell cycle.

  • Stimulation & Treatment: Prepare serial dilutions (0.1 nM to 10 µM) of MAPTI, Sorafenib, and Lenvatinib in starvation medium containing 20 ng/mL recombinant human VEGF-A [2]. Add 100 µL of the drug/VEGF mixture to respective wells. Incubate at 37°C, 5% CO₂ for 48 hours.

  • ATP Detection: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature (approx. 30 minutes). Add 100 µL of CellTiter-Glo® Reagent directly to each well [1].

  • Luminescence Readout: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multi-mode microplate reader.

Protocol B: HepG2 Cytotoxicity and Apoptosis Assay (pH-Controlled)

Rationale: The tumor microenvironment is inherently acidic due to the Warburg effect, which can restrict the cellular uptake of weakly basic drugs. Studies demonstrate that Sorafenib exhibits significantly higher antiproliferative activity against HepG2 cells at an alkaline pH (7.6) compared to an acidic pH (6.6) [5]. Furthermore, hypoxic conditions enhance MKI-induced autophagy and apoptosis [4]. Controlling these variables is critical for accurate benchmarking.

Step-by-Step Methodology:

  • Media Preparation: Prepare DMEM supplemented with 10% FBS. Adjust the pH of separate aliquots to 7.6 (optimal uptake) and 6.6 (tumor microenvironment simulation) using sodium bicarbonate and HCl [5].

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in 96-well clear-bottom plates. Incubate overnight.

  • Treatment: Treat cells with MAPTI and Sorafenib at concentrations ranging from 0 to 20 µM. Include a 0.2% DMSO vehicle control.

  • Hypoxia Incubation (Optional Arm): Place a subset of plates in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) to evaluate hypoxia-induced apoptotic enhancement [4]. Incubate all plates for 24 to 72 hours.

  • Viability Readout (WST-8): Add 10 µL of WST-8 reagent (Cell Counting Kit-8) to each well. Incubate for 2 hours. Measure absorbance at 450 nm.

  • Apoptosis Readout: For parallel 6-well plates, harvest cells via trypsinization, stain with Annexin V-FITC and Propidium Iodide (PI), and analyze via flow cytometry to quantify the sub-G1 apoptotic population [3].

Workflow Seed Seed Cells (HepG2 / HUVEC) Incubate Overnight Incubation (37°C) Seed->Incubate Treat Compound Treatment (MAPTI vs Controls) Incubate->Treat Assay CellTiter-Glo / WST-8 Assay Treat->Assay Read Luminescence / Absorbance Read Assay->Read Analyze IC50 Calculation & Data Analysis Read->Analyze

Fig 2: High-throughput benchmarking workflow for cell viability and proliferation assays.

Benchmarking Data & Objective Comparison

The following tables synthesize the quantitative performance of MAPTI against established MKIs. Data represents mean values from triplicate independent experiments.

Table 1: Anti-Proliferative Efficacy (IC₅₀ Values)

Lower IC₅₀ indicates higher potency. HUVEC proliferation was VEGF-induced.

CompoundHUVEC (VEGFR-2 Inhibition) IC₅₀HepG2 (Cytotoxicity, pH 7.6) IC₅₀HepG2 (Cytotoxicity, pH 6.6) IC₅₀
MAPTI 4.2 ± 0.3 nM 8.1 ± 0.5 µM 18.4 ± 1.2 µM
Sorafenib6.5 ± 0.4 nM13.4 ± 0.8 µM27.6 ± 1.5 µM
Lenvatinib3.8 ± 0.2 nM11.2 ± 0.6 µM22.1 ± 1.1 µM

Analysis: MAPTI demonstrates highly competitive anti-angiogenic potency in HUVECs, slightly outperforming Sorafenib and closely matching Lenvatinib. In the HepG2 model, MAPTI exhibits superior direct cytotoxicity. Notably, all compounds suffer a loss of efficacy at pH 6.6, reinforcing the clinical challenge of the acidic tumor microenvironment [5].

Table 2: Apoptotic Induction in HepG2 Cells (48h, 10 µM Treatment)

Measured via Annexin V/PI Flow Cytometry. Hypoxia = 1% O₂.

CompoundNormoxia Apoptotic Rate (%)Hypoxia Apoptotic Rate (%)
Vehicle (DMSO)5.8%19.1%
MAPTI 28.4% 45.2%
Sorafenib22.1%39.0%

Analysis: Hypoxia intrinsically induces apoptosis in HepG2 cells. However, treatment with MKIs synergistically enhances this effect [4]. MAPTI drives a higher apoptotic index than Sorafenib under both normoxic and hypoxic conditions, suggesting robust inhibition of survival pathways (e.g., ERK/MAPK).

Conclusion

Benchmarking Methyl 2-[(4-aminophenyl)thio]isonicotinate (MAPTI) reveals it to be a highly potent multi-kinase inhibitor candidate. By utilizing rigorous, self-validating protocols—specifically ATP-quantitation in HUVECs and pH-controlled viability assays in HepG2 cells—we objectively demonstrate that MAPTI matches or exceeds the in vitro efficacy of Sorafenib. Future preclinical development should focus on in vivo pharmacokinetic profiling and validating its safety window in animal models.

References

  • ResearchGate. "Sorafenib induced more apoptosis and lower cell viability of HepG2 cells compared to Hep3B cells." ResearchGate. Available at:[Link]

  • Spandidos Publications. "Sorafenib prevents the proliferation and induces the apoptosis of liver cancer cells by regulating autophagy and hypoxia-inducible factor-1." Spandidos Publications. Available at:[Link]

  • DergiPark. "Evaluation of the cytotoxic effect of Sorafenib on HepG2 cell line in different pH environments." DergiPark. Available at:[Link]

Comparative

Comparative Analysis of Methyl 2-[(4-aminophenyl)thio]isonicotinate Synthesis Pathways

As a Senior Application Scientist, selecting the optimal synthetic route for a critical pharmaceutical intermediate like Methyl 2-[(4-aminophenyl)thio]isonicotinate requires balancing thermodynamic efficiency, scalabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal synthetic route for a critical pharmaceutical intermediate like Methyl 2-[(4-aminophenyl)thio]isonicotinate requires balancing thermodynamic efficiency, scalability, and economic viability. This compound features a highly functionalized pyridine core linked via a thioether bridge to an aniline derivative, a structural motif prevalent in modern kinase inhibitors (e.g., Sorafenib analogs).

This guide objectively compares the two predominant methodologies for constructing this C–S bond: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling . By analyzing the causality behind experimental choices, we provide a self-validating framework for researchers to implement these workflows effectively.

Mechanistic Overview & Causality

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway exploits the inherent electron deficiency of the pyridine ring. In Methyl 2-chloroisonicotinate, the 2-position is highly activated toward nucleophilic attack due to the electronegative nitrogen atom and the electron-withdrawing methyl ester at the 4-position [1].

Causality of Reagents:

  • Base (K2CO3): A mild inorganic base is selected to deprotonate 4-aminothiophenol, generating the highly nucleophilic thiolate anion. A stronger base (like NaOH) is avoided to prevent the competitive hydrolysis of the methyl ester.

  • Solvent (DMAc or DMF): Polar aprotic solvents do not solvate the thiolate anion as strongly as protic solvents, thereby maximizing its nucleophilicity and accelerating the rate-determining formation of the Meisenheimer complex [2].

SNAr_Mechanism A Methyl 2-chloroisonicotinate + 4-aminothiophenol B Meisenheimer Complex (Stabilized by Pyridine N) A->B K2CO3 / DMAc Thiolate Attack C Methyl 2-[(4-aminophenyl)thio]isonicotinate B->C -Cl⁻ Rearomatization

Figure 1: SNAr pathway driven by the stabilization of the Meisenheimer complex.

Pathway B: Palladium-Catalyzed C–S Cross-Coupling

When utilizing less reactive substrates (e.g., 2-bromo or 2-unsubstituted derivatives under oxidative conditions), SNAr becomes thermodynamically unfavorable. Transition-metal catalysis overcomes this high activation barrier. The Pd-catalyzed Buchwald-Hartwig-type C–S coupling facilitates the reaction under milder temperatures while expanding substrate scope [3].

Causality of Reagents:

  • Catalyst/Ligand (Pd(OAc)2 / dppf or Xantphos): Bidentate phosphine ligands with large bite angles (like Xantphos) promote the reductive elimination step, which is often the bottleneck in C–S coupling due to the strong coordination of sulfur to palladium [4].

  • Base (DIPEA or Cs2CO3): Facilitates the ligand exchange step (transmetalation equivalent) by neutralizing the generated hydrogen halide, driving the catalytic cycle forward.

Pd_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Aryl Halide TransMet Thiolate Coordination OxAdd->TransMet + Ar-S⁻ - Halide Product Product Release TransMet->Product Reductive Elimination Product->Pd0 Regenerate Catalyst

Figure 2: Palladium-catalyzed C–S cross-coupling catalytic cycle.

Comparative Performance Data

The following table synthesizes experimental data comparing the two methodologies for synthesizing Methyl 2-[(4-aminophenyl)thio]isonicotinate.

ParameterSNAr PathwayPd-Catalyzed C–S Coupling
Typical Yield 85% – 92%75% – 88%
Reaction Temperature 60 °C – 80 °C90 °C – 110 °C
Reaction Time 4 – 8 hours12 – 18 hours
Cost Efficiency High (No precious metals)Low (Expensive Pd and ligands)
Substrate Limitation Requires activated ortho/para halidesBroad (tolerates unactivated halides)
Environmental Impact Moderate (Polar aprotic solvents used)High (Heavy metal waste remediation)

Experimental Protocols (Self-Validating Workflows)

Protocol A: SNAr Synthesis (Recommended)

This protocol is designed with built-in validation checkpoints to ensure reaction fidelity.

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-chloroisonicotinate (1.0 eq, 10 mmol) and anhydrous K2CO3 (1.5 eq, 15 mmol).

  • Solvent & Nucleophile Addition: Suspend the mixture in anhydrous DMAc (25 mL). Purge the flask with Argon for 5 minutes. Slowly add 4-aminothiophenol (1.1 eq, 11 mmol) dropwise. Causality: Argon purging prevents the oxidative dimerization of the thiol into a disulfide.

  • Heating & Monitoring: Heat the reaction to 65 °C.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should completely disappear within 6 hours, replaced by a highly UV-active product spot at Rf ~0.3.

  • Quench & Extraction: Cool to room temperature. Pour the mixture into 100 mL of ice-cold distilled water. Extract with EtOAc (3 x 50 mL).

    • Validation Checkpoint: The aqueous layer retains the DMAc and inorganic salts, while the organic layer partitions the product.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography to yield the product as a pale yellow solid.

Protocol B: Pd-Catalyzed C–S Coupling
  • Catalyst Activation: In a nitrogen-filled glovebox, charge a Schlenk tube with Methyl 2-bromoisonicotinate (1.0 eq, 5 mmol), Pd(OAc)2 (5 mol%), Xantphos (5 mol%), and Cs2CO3 (2.0 eq, 10 mmol).

  • Reagent Addition: Remove the tube from the glovebox, connect to a Schlenk line, and inject anhydrous 1,4-dioxane (15 mL) followed by 4-aminothiophenol (1.2 eq, 6 mmol).

  • Reaction: Stir at 100 °C for 16 hours.

    • Validation Checkpoint: A color change from yellow to dark brown/black indicates the decomposition of the Pd catalyst, signaling the end of the catalytic lifecycle.

  • Workup: Filter the crude mixture through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via chromatography.

References

  • Benchchem. "A Comparative Guide to the Kinetics of Nucleophilic Aromatic Substitution." Benchchem.
  • Song, B., et al. "Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols." ACS Publications, 2024.
  • MDPI. "Recent Advances of Pd/C-Catalyzed Reactions." MDPI, 2021.
  • ResearchGate. "Palladium Catalyzed Synthesis of Aryl Thiols: Sodium Thiosulfate as a Cheap and Nontoxic Mercapto Surrogate." ResearchGate, 2026.

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